5-(Azidomethyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
5-(azidomethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-5-4(2-10-11-7)1-8-3-9-5/h1,3H,2H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNYCZCUDMAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Azidomethyl)pyrimidin-4-amine: A Versatile Building Block in Medicinal Chemistry
Abstract
5-(Azidomethyl)pyrimidin-4-amine is a heterocyclic compound of significant interest in the field of drug discovery and medicinal chemistry. Its unique structure, featuring a pyrimidine core, a primary amine, and an energetic azidomethyl group, renders it a versatile synthon for the creation of diverse molecular architectures. This guide provides a comprehensive technical overview of 5-(Azidomethyl)pyrimidin-4-amine, including its chemical structure, predicted properties, and its pivotal role as a synthetic intermediate. Particular emphasis is placed on its application in the construction of biologically active molecules, with a focus on the principles of bioisosteric replacement and the utility of the azide moiety in "click chemistry." Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals. Safety considerations for handling this and similar energetic compounds are also thoroughly addressed.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The structural and electronic properties of the pyrimidine ring allow it to participate in a wide range of non-covalent interactions with biological macromolecules, making it an ideal framework for the design of enzyme inhibitors, receptor antagonists, and other targeted therapies.
The subject of this guide, 5-(Azidomethyl)pyrimidin-4-amine, is a functionalized pyrimidine derivative that combines the desirable features of the pyrimidine core with the synthetic versatility of an azidomethyl group. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(Azidomethyl)pyrimidin-4-amine is characterized by a pyrimidine ring substituted with an amino group at the 4-position and an azidomethyl group at the 5-position.
Figure 1: Chemical structure of 5-(Azidomethyl)pyrimidin-4-amine.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₅H₆N₆ | Based on structure |
| Molecular Weight | 150.15 g/mol | Calculated from molecular formula |
| IUPAC Name | 5-(azidomethyl)pyrimidin-4-amine | Standard nomenclature |
| CAS Number | Not assigned | |
| Physical State | Likely a solid at room temperature | Common for similar heterocyclic compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol.[2] | Based on the polarity of the molecule |
| Stability | Potentially unstable, sensitive to heat, shock, and light.[3][4][5][6] | Presence of the azide functional group |
Synthesis and Reactivity
The synthesis of 5-(Azidomethyl)pyrimidin-4-amine is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic route would involve the nucleophilic substitution of a suitable precursor, such as 5-(chloromethyl)pyrimidin-4-amine or 5-(bromomethyl)pyrimidin-4-amine, with an azide salt like sodium azide.[7][8] This type of reaction is a standard method for the introduction of the azide functionality.
Figure 2: Plausible synthetic route to 5-(Azidomethyl)pyrimidin-4-amine.
The reactivity of 5-(Azidomethyl)pyrimidin-4-amine is dominated by the azide group and the pyrimidine ring system.
-
The Azide Moiety: The azide group is a high-energy functional group and a versatile synthetic handle.[5] It readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with a terminal alkyne. The azide can also be reduced to a primary amine, providing a pathway to 5-(aminomethyl)pyrimidin-4-amine.[7]
-
The Pyrimidine Ring: The pyrimidine ring, with its electron-deficient nature, can be susceptible to nucleophilic aromatic substitution, although the existing amino group is an activating substituent. The nitrogen atoms in the ring can also act as hydrogen bond acceptors, a key feature for molecular recognition in biological systems.
Applications in Drug Discovery and Development
The true value of 5-(Azidomethyl)pyrimidin-4-amine lies in its application as a versatile building block for the synthesis of potential therapeutic agents. The pyrimidine core is a common feature in many approved drugs, particularly kinase inhibitors.
Kinase Inhibitors
The 4-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. By functionalizing the 5-position, researchers can introduce substituents that extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency and selectivity. The azidomethyl group at the 5-position provides a convenient attachment point for a variety of side chains via click chemistry, enabling the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.
Figure 3: Workflow for utilizing 5-(Azidomethyl)pyrimidin-4-amine in kinase inhibitor discovery.
Bioisosteric Replacement
The azide group can also serve as a bioisostere for other functional groups. For instance, the conversion of the azide to an amine via reduction allows for the introduction of a basic center, which can be crucial for target engagement or for improving the pharmacokinetic properties of a molecule.
Antiviral and Antineoplastic Agents
Derivatives of pyrimidines, including those with modifications at the 5-position, have shown promise as antiviral and antineoplastic agents.[7] For example, 5-(azidomethyl)-2'-deoxyuridine has demonstrated inhibitory activity against the replication of herpes simplex virus type 1.[7] The structural similarity of 5-(Azidomethyl)pyrimidin-4-amine to such compounds suggests its potential as a starting material for the synthesis of novel antiviral and anticancer drug candidates.
Experimental Protocols
While specific, validated protocols for 5-(Azidomethyl)pyrimidin-4-amine are not published, the following represents a generalized and illustrative protocol for a key reaction involving this compound, based on established methodologies for similar substrates. Researchers must adapt and optimize these conditions for their specific needs and exercise extreme caution due to the potential hazards of the reagents.
Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To couple 5-(Azidomethyl)pyrimidin-4-amine with a terminal alkyne to form a 1,2,3-triazole derivative.
Materials:
-
5-(Azidomethyl)pyrimidin-4-amine
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve 5-(Azidomethyl)pyrimidin-4-amine (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a dilute aqueous solution of ammonia or EDTA to chelate the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Safety and Handling
Organic azides are energetic compounds and must be handled with extreme care.[3][4][5][6][9] The following are critical safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[6]
-
Engineering Controls: All work with 5-(Azidomethyl)pyrimidin-4-amine should be conducted in a well-ventilated chemical fume hood.[9] A blast shield should be used, especially when working with larger quantities or when heating the compound.[9]
-
Avoidance of Incompatibles:
-
Heat, Shock, and Friction: Avoid heating the compound unnecessarily and protect it from shock and friction.[3][4][5][6]
-
Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Metals: Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides.[3] Use plastic or ceramic spatulas for handling.[6]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[3][4]
-
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[5][6] It is recommended to store organic azides at low temperatures (e.g., in a refrigerator or freezer).[3]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[3][4] Quench any residual azide before disposal by converting it to a more stable derivative, such as an amine, following established and approved procedures.[3]
Conclusion
5-(Azidomethyl)pyrimidin-4-amine is a valuable and versatile building block in medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its structural features and the well-established chemistry of its constituent functional groups provide a strong basis for its application in the synthesis of novel, biologically active molecules. Its utility in constructing kinase inhibitors and other targeted therapies, primarily through the strategic use of "click chemistry," makes it a compound of significant interest to researchers in the pharmaceutical sciences. However, the energetic nature of the azide group necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel. As the demand for novel therapeutic agents continues to grow, the importance of versatile synthons like 5-(Azidomethyl)pyrimidin-4-amine in the drug discovery pipeline is undeniable.
References
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Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April). University College Dublin. [Link]
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Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]
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Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. [Link]
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Azides. Environmental Health & Safety, University of Washington. [Link]
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PubChem. (n.d.). 5-(Azidomethyl)-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 63423-50-7, 4-Pyrimidinamine, 5-(azidomethyl)-. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112. [Link]
-
Banks, R. E., et al. (1995). A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. The Journal of Organic Chemistry, 60(23), 7449-7453. [Link]
-
Moskvina, V., et al. (2021). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]
-
PubChem. (n.d.). 4-Amino-5-(chloromethyl)-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-wskafi, H., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]
-
Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2296-2303. [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP 2307355 B1). [Link]
- Google Patents. (1997). Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone (US5633387A).
-
Wang, Y.-F., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 799. [Link]
-
Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 542–547. [Link]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 128–147. [Link]
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ResearchGate. (n.d.). Model reaction of cyanoderivative 1g with sodium azide for condition optimization. [Link]
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Al-Suwaidan, I. A., et al. (2022). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Ielo, L., et al. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 26(2), 584. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 19(1), 299–312. [Link]
-
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 144–165. [Link]
-
Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276. [Link]
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Therapeutic potential of 5-(Azidomethyl)pyrimidin-4-amine derivatives
Title: The Click-Ready Kinase Scaffold: Therapeutic Utility and Synthetic Protocols for 5-(Azidomethyl)pyrimidin-4-amine Derivatives
Abstract This technical guide examines the therapeutic potential and synthetic utility of 5-(Azidomethyl)pyrimidin-4-amine, a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Functioning as a bioisostere of the adenine core of ATP, this moiety serves as a potent hinge-binder in kinase inhibitor design. Crucially, the 5-azidomethyl "warhead" enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding 1,2,3-triazole-linked derivatives. This guide details the synthesis of the scaffold, safety protocols for handling high-nitrogen intermediates, and the structure-activity relationships (SAR) governing its application in oncology (EGFR, c-Met inhibition) and antimicrobial research.
Part 1: The Scaffold & Therapeutic Rationale[1]
The pyrimidine-4-amine core is ubiquitous in medicinal chemistry, forming the structural basis of FDA-approved kinase inhibitors such as Gefitinib and Ibrutinib . The specific functionalization at the C5 position with an azidomethyl group transforms this static core into a dynamic chemical building block.
Mechanism of Action: The Triazole Bridge
The primary therapeutic value of this scaffold lies in its conversion to 1,2,3-triazole derivatives . When reacted with terminal alkynes, the resulting triazole ring serves two critical functions:
-
Bioisostere Utility: The 1,2,3-triazole mimics the peptide bond (amide) in geometry and electronic properties but is resistant to metabolic hydrolysis.
-
Pharmacophore Extension: In kinase ATP-binding pockets, the pyrimidine amine forms hydrogen bonds with the "hinge" region (e.g., Met793 in EGFR). The triazole linker projects the attached "tail" (R-group) into the hydrophobic "back pocket" or solvent-accessible front, interacting with gatekeeper residues (e.g., T790M) to overcome drug resistance [1, 2].
Key Therapeutic Areas
-
Oncology (Tyrosine Kinase Inhibition): Derivatives where the triazole links to hydrophobic aryl groups have shown nanomolar potency against EGFR and c-Met cell lines (A549, HeLa). The triazole acts as a rigid spacer, positioning the inhibitor to lock the kinase in an inactive conformation [3].
-
Antimicrobials: 1,2,3-triazole substituted pyrimidines have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, a target involved in cell wall synthesis [4].
Part 2: Chemical Synthesis & Safety (E-E-A-T)
CRITICAL SAFETY WARNING:
The molecule 5-(Azidomethyl)pyrimidin-4-amine has a Carbon-to-Nitrogen (C/N) ratio of approximately 0.83 (
-
Rule of Thumb: Organic azides with
are considered explosive hazards. -
Directive: Do NOT isolate this compound in neat solid form on a scale larger than 100 mg. Store and use as a solution (e.g., in DMF or DMSO).
Workflow Visualization (Graphviz)
Caption: Synthetic pathway prioritizing the hydroxymethyl route to minimize high-energy byproducts. The scaffold is maintained in solution to mitigate explosion risks.
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-(Azidomethyl)pyrimidin-4-amine (Solution Phase)
Rationale: Direct azidation of the halomethyl precursor is the standard, high-yield approach for benzyl-like systems [5].
-
Precursor Preparation: Dissolve 5-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: If starting from the alcohol, convert using SOCl2 in THF first.
-
Azidation: Add Sodium Azide (
, 1.5 eq) cautiously. -
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM).
-
Work-up (Safety Critical):
-
Dilute with EtOAc. Wash with water (
) to remove excess . -
Dry organic layer over
. -
DO NOT ROTARY EVAPORATE TO DRYNESS. Concentrate only to a defined volume to keep the azide in solution.
-
Protocol B: "Click" Library Generation (CuAAC)
Rationale: This protocol uses Copper(II) reduced in situ to Copper(I) by ascorbate, which is robust and tolerant of oxygen [6].
-
Setup: In a 96-well plate or reaction vial, combine:
-
Scaffold solution (from Protocol A, 1.0 eq).
-
Terminal Alkyne (diverse library, 1.1 eq).
-
Solvent:
-BuOH/Water (1:1).
-
-
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Incubation: Shake at RT for 12–24 hours.
-
Purification: For screening, simple precipitation or filtration through a silica plug is often sufficient to remove copper salts.
Part 4: Data & Structure-Activity Relationship (SAR)
The following table summarizes SAR trends observed when derivatizing the 5-azidomethyl scaffold against EGFR kinase targets [2, 3].
| Alkyne Substituent (R) | Triazole Position | IC50 (EGFR wt) | IC50 (EGFR T790M) | LogP | Notes |
| Phenyl | 4-position | 1.2 | >10 | 2.1 | Baseline activity. Lacks specific hydrophobic interactions. |
| 3-Ethynylaniline | 4-position | 450 nM | 2.1 | 1.8 | H-bond donor improves hinge interaction. |
| 3-Chloro-4-fluoro-phenyl | 4-position | 28 nM | 150 nM | 3.4 | Halogens fill the hydrophobic back-pocket (Gatekeeper). |
| Morpholine-alkyl | 4-position | 3.5 | >10 | 0.9 | Improved solubility but reduced potency (steric clash). |
Mechanism of Binding (Graphviz)
Caption: Pharmacophore map showing the pyrimidine core anchoring to the hinge, while the triazole positions the tail to interact with the gatekeeper residue.[1][2]
References
-
Synthesis and biological evaluation of 1,2,3-triazole incorporated pyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,3-Triazole Based Pyrido[4,3-d]pyrimidines as Potent Anticancer and EGFR Inhibitors. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. MDPI (Molecules). Available at: [Link]
-
Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents. PubMed. Available at: [Link]
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine. PubMed. Available at: [Link]
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The Click-Ready Anchor: 5-(Azidomethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery
Topic: Role of 5-(Azidomethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Lead Discovery Scientists
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a high-potency "lead" is the primary bottleneck. 5-(Azidomethyl)pyrimidin-4-amine represents a specialized class of bifunctional chemical probes . It combines a "privileged" pharmacological scaffold (the 4-aminopyrimidine kinase hinge-binder) with a bioorthogonal ligation handle (the 5-azidomethyl group).
This guide details the technical utility of this molecule as a cornerstone for Fragment Growing and Kinetic Target-Guided Synthesis (KTGS) . Unlike inert fragments, this motif allows for the rapid, modular expansion of libraries directly within the protein active site or via high-throughput parallel synthesis, leveraging the Huisgen 1,3-dipolar cycloaddition ("Click Chemistry").
Part 1: Chemical Architecture & Rationale
The Privileged Scaffold (The Anchor)
The 4-aminopyrimidine core is an isostere of the adenine ring found in ATP.[1] In kinase drug discovery, this moiety is designed to bind to the hinge region of the kinase active site.[1][2]
-
Donor-Acceptor Motif: The N1 and the exocyclic 4-amino group form a critical hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge residues.
-
Binding Mode: This interaction "anchors" the fragment, orienting the C-5 position towards the solvent-exposed front pocket or the "gatekeeper" residue, depending on the specific kinase topology.
The Ligation Handle (The Vector)
The 5-(azidomethyl) substituent is the strategic differentiator.
-
Vectorality: The methylene spacer (
) projects the azide group away from the hinge, preventing steric clash while positioning the reactive group to explore adjacent sub-pockets. -
Reactivity: The azide (
) is chemically stable under physiological conditions but highly reactive toward alkynes in the presence of a Copper(I) catalyst (CuAAC) or under strain-promoted conditions.
The "Click-to-Lead" Hypothesis
By using 5-(Azidomethyl)pyrimidin-4-amine as a fixed anchor, researchers can screen a library of diverse alkynes. If an alkyne fragment binds in a nearby sub-pocket, the azide and alkyne can be linked (chemically or by the protein itself) to form a triazole. This merges two low-affinity fragments into a single high-affinity binder (super-additivity of free energy).
Part 2: Synthesis & Safety Protocols
CRITICAL SAFETY WARNING: Organic azides are potentially explosive.[3][4][5][6][7] The rule of thumb for stability is
Synthetic Pathway
The synthesis typically proceeds from 4-amino-5-hydroxymethylpyrimidine or its chlorinated analog.
Step-by-Step Protocol:
-
Precursor Preparation: Start with 4-aminopyrimidine-5-methanol.
-
Activation: Convert the alcohol to a leaving group (mesylate or chloride) using thionyl chloride (
) in dichloromethane (DCM). Note: The chloride salt is stable. -
Azidation:
-
Dissolve the chloromethyl intermediate in DMF.
-
Add Sodium Azide (
, 1.2 eq) carefully. -
Stir at room temperature for 4–6 hours. Do not heat.
-
-
Workup: Dilute with water and extract into Ethyl Acetate. Do not concentrate to dryness. Store as a stock solution.
Visualization of Synthesis Logic
The following diagram illustrates the conversion and the subsequent "Click" divergence.
Caption: Synthetic route transforming the hinge-binding scaffold into the azide-reactive probe. The red dashed box indicates high-energy intermediate handling steps.
Part 3: Application in Kinetic Target-Guided Synthesis (KTGS)
The most advanced application of 5-(Azidomethyl)pyrimidin-4-amine is Kinetic Target-Guided Synthesis (KTGS) , also known as in situ click chemistry. In this method, the protein target itself acts as the reaction vessel and catalyst.
The Mechanism
-
Binary Screening: The protein is incubated with the azide-anchor (5-(Azidomethyl)pyrimidin-4-amine) and a library of diverse alkynes.
-
Templation: If the anchor binds to the hinge, and a specific alkyne binds to an adjacent pocket, the protein holds them in close proximity and correct orientation.
-
Reaction: This proximity reduces the entropic cost of the reaction, accelerating the formation of the triazole product selectively for the best-fitting fragment pair.
-
Detection: The reaction mixture is analyzed via LC-MS/MS. The presence of a specific triazole product indicates a "hit."
Experimental Protocol: KTGS Screen
Materials:
-
Target Kinase (e.g., p38, CDK2) at 1–5 µM.
-
Anchor: 5-(Azidomethyl)pyrimidin-4-amine (20 µM).
-
Fragment Library: 50–100 Alkynes (20 µM each).
Workflow:
-
Incubation: Mix Protein + Anchor + Alkyne Library in buffer (PBS, pH 7.4).
-
Control: Prepare a duplicate mixture without the protein (Thermal Control).
-
Duration: Incubate at 37°C for 24–48 hours.
-
Analysis: Denature protein (Acetonitrile crash). Analyze supernatant via SIM (Selected Ion Monitoring) Mass Spectrometry.
-
Hit Calling: A "Hit" is defined as a triazole mass peak present in the Protein sample but absent (or significantly lower) in the Control sample.
Part 4: Data Analysis & Hit Validation
Once a triazole hit is identified via KTGS or combinatorial synthesis, it must be validated. The triazole ring formed is not just a linker; it often contributes to binding via dipole interactions or pi-stacking.
Comparative Potency Table (Hypothetical Data)
The table below illustrates the "Super-Additivity" often seen when linking the 5-(azidomethyl) anchor with a second fragment.
| Compound ID | Structure Description | IC50 (µM) | Ligand Efficiency (LE) | Notes |
| Frag-A | 5-(Azidomethyl)pyrimidin-4-amine | > 500 | N/A | Weak anchor; hinge binder only. |
| Frag-B | 3-Ethynyl-phenol (Alkyne) | ~ 200 | 0.28 | Binds adjacent pocket weakly. |
| Hit-1 | Triazole-linked Product (A+B) | 0.050 (50 nM) | 0.42 | Super-additive potency. |
| Neg-Ctrl | Mismatched Isomer (1,5-triazole) | > 100 | < 0.20 | Demonstrates specific geometry req. |
Visualizing the KTGS Logic
Caption: The Kinetic Target-Guided Synthesis workflow. The protein acts as a template to synthesize its own inhibitor from the azide-anchor and alkyne library.
Part 5: References
-
Safe Handling of Azides in Drug Discovery Source: University of Pittsburgh / UCSB EH&S Context: Safety protocols for organic azides and C/N ratio rules.[3][4][5][6][7] URL:[Link]
-
Kinetic Target-Guided Synthesis (KTGS) Source: Manetsch Research Group / Chem. Commun. Context:[8] Methodology for using protein templates to assemble inhibitors from azide/alkyne fragments. URL:[Link]
-
Synthesis of 5-(Azidomethyl) Nucleoside Analogs Source: National Institutes of Health (PubMed) Context: Synthetic protocols for converting hydroxymethyl-pyrimidines to azidomethyl derivatives.[9] URL:[Link]
Sources
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- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. uvic.ca [uvic.ca]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. manetschlab.com [manetschlab.com]
- 9. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Azide-Functionalized Pyrimidine Building Blocks: A Technical Guide to Synthesis and Application
Executive Summary
Pyrimidine heterocycles represent a "privileged scaffold" in medicinal chemistry, forming the core of nucleoside analogs, kinase inhibitors, and antimicrobials. Functionalizing these scaffolds with azide (
This guide addresses the critical intersection of safety , synthetic methodology , and application for azide-functionalized pyrimidines. It provides senior-level insights into the dynamic azide-tetrazole equilibrium that plagues specific regioisomers and offers validated protocols for generating these high-value building blocks.
Part 1: Structural Rationale & Safety Parameters
The Safety Imperative: C/N Ratio
Azides are energy-rich functional groups. As a Senior Application Scientist, the first rule of operation is determining the explosive potential of the target molecule before synthesis.
The Law of Stability: For an organic azide to be considered non-explosive and isolable, it must satisfy the Carbon/Nitrogen (C/N) Ratio rule:
[1]Where:
- = Number of Carbon atoms[1]
- = Number of Oxygen atoms
- = Number of Nitrogen atoms (including the azide)
The "Rule of Six": A practical heuristic states that six carbons (or equivalent mass) are required per energetic functional group to ensure safe handling.[1][2][3][4]
Critical Warning: Many simple azidopyrimidines (e.g., 2,4-diazidopyrimidine) violate these rules. These compounds should never be distilled and should be stored in solution or generated in situ whenever possible.[1]
The Azide-Tetrazole Equilibrium
A unique challenge in pyrimidine chemistry is the valence tautomerism between 2-azidopyrimidines and fused tetrazolo[1,5-a]pyrimidines.[5]
-
2-Azidopyrimidines: Often exist in equilibrium with the bicyclic tetrazole form.[6]
-
Impact: The equilibrium is solvent and temperature-dependent.[6][7][8] Polar aprotic solvents (DMSO) often favor the tetrazole, while non-polar solvents (
) or higher temperatures favor the reactive azide form required for Click chemistry.
Visualizing the Equilibrium:
Figure 1: The dynamic equilibrium between the reactive azide and stable tetrazole forms in 2-substituted pyrimidines.
Part 2: Synthetic Methodologies
The installation of the azide group depends heavily on the electronic nature of the pyrimidine ring and the available starting materials.
Decision Matrix for Synthesis
| Starting Material | Reaction Type | Reagents | Applicability |
| Halopyrimidine (Cl, Br) | Best for electron-deficient rings (2-, 4-, 6- positions). | ||
| Aminopyrimidine ( | Diazotransfer | Imidazole-1-sulfonyl azide (ISA), | Best for electron-rich rings or when halides are labile. |
| Hydrazinopyrimidine | Nitrosation | Classical method, useful if hydrazine precursor is available. |
Workflow Diagram
Figure 2: Synthetic decision tree for accessing azide-functionalized pyrimidines.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 4-Azidopyrimidine via
Targeting the C4 position avoids the rapid tetrazole cyclization often seen at C2.
Objective: Convert 4-chloropyrimidine to 4-azidopyrimidine. Scale: 1.0 mmol (Small scale for safety).
Materials:
-
4-Chloropyrimidine (114.5 mg, 1.0 mmol)
-
Sodium Azide (
) (71.5 mg, 1.1 mmol) [TOXIC/EXPLOSION HAZARD] -
DMSO (anhydrous, 2.0 mL)
-
Ethyl Acetate / Water for workup.[9]
Step-by-Step Methodology:
-
Preparation: In a fume hood behind a blast shield, dissolve 4-chloropyrimidine in anhydrous DMSO (2.0 mL) in a round-bottom flask.
-
Addition: Add
(1.1 eq) in a single portion. -
Reaction: Heat the mixture to 60°C under an argon atmosphere. Monitor by TLC (or LC-MS) every 30 minutes.
-
Note: Reaction is typically complete within 1-2 hours. Do not overheat (>80°C) to prevent decomposition.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 mL).
-
Extraction: Extract with Ethyl Acetate (
).-
Causality: Azides are organic soluble; DMSO stays in the aqueous phase.
-
-
Wash: Wash combined organics with brine to remove residual DMSO.
-
Drying: Dry over
, filter, and concentrate carefully under reduced pressure (keep bath temp < 30°C). -
Validation:
-
IR Spectroscopy: Look for the strong, diagnostic azide stretch at ~2120 cm⁻¹ .
-
NMR: Confirm loss of C-Cl regiochemistry.
-
Part 4: Application in Click Chemistry (CuAAC)
Once synthesized, the azidopyrimidine serves as a "Clickable" handle. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for coupling these scaffolds to libraries or biological probes.
Mechanistic Insight
Current mechanistic understanding posits a dinuclear copper pathway.[10] One copper activates the alkyne (forming a
Figure 3: The dinuclear catalytic cycle of CuAAC. Note that the azidopyrimidine enters at Step 3.
Standard CuAAC Conditions for Pyrimidines
-
Catalyst:
(1-5 mol%) + Sodium Ascorbate (10-20 mol%). -
Solvent:
(1:1). -
Ligand (Optional but Recommended): TBTA or THPTA.
-
Why? Ligands protect Cu(I) from oxidation and prevent disproportionation, which is critical when working with nitrogen-rich heterocycles that might chelate the copper non-productively.
-
References
-
Safety of Organic Azides: Title: Azide Compounds - Environmental Health and Safety. Source: Florida State University / Stanford EH&S. URL:[Link]
-
Azide-Tetrazole Equilibrium: Title: Azide-Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines.[5][6][8][12] Source: Riga Technical University (via Vertex AI Search). URL:[Link]
-
CuAAC Mechanism: Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Source: NIH / ChemPhysChem. URL:[Link]
-
Synthetic Protocols (S_NAr): Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine.[5][6][8][13] Source: MDPI Molecules. URL:[Link][6]
-
Click Chemistry Overview: Title: Click Chemistry: Azide-Alkyne Cycloaddition.[6][14] Source: Organic Chemistry Portal.[14] URL:[Link]
Sources
- 1. uvic.ca [uvic.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. conferences.lu.lv [conferences.lu.lv]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2- d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5- a]pyrido[2,3- e]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
A Technical Guide to Bioactivity Prediction and Validation for Novel 5-(Azidomethyl)pyrimidin-4-amine Scaffolds
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents and its versatile chemical nature.[1][2] This guide presents a comprehensive, in-depth framework for the computational prediction and subsequent experimental validation of bioactivities for a novel class of compounds based on the 5-(azidomethyl)pyrimidin-4-amine core. We move beyond simplistic protocols to explain the causal-driven logic behind methodological choices, integrating advanced computational techniques—including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore-based virtual screening, and molecular docking—with robust, self-validating experimental workflows. The objective is to provide researchers with a powerful, integrated strategy to accelerate the identification and optimization of new drug candidates from this promising chemical series, potentially targeting key areas such as oncology and infectious diseases.[1][3]
The 5-(Azidomethyl)pyrimidin-4-amine Scaffold: A Rationale for Investigation
The design of novel bioactive molecules often begins with a scaffold that offers both a proven biological footprint and significant potential for chemical diversification. The 5-(azidomethyl)pyrimidin-4-amine core was selected based on the convergence of several strategic advantages:
-
The Pyrimidine Core: As a fundamental component of nucleic acids, the pyrimidine ring is readily recognized by a vast array of biological targets.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] Specifically, the 4-amino substitution is a key interaction motif in many kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding hinge region of the target enzyme.[5]
-
The 5-Position Substitution: Modification at the C5 position of the pyrimidine ring is a well-established strategy for modulating potency, selectivity, and pharmacokinetic properties. Introducing a methyl-linked functional group at this position provides a vector for probing deeper into target binding pockets.
-
The Azidomethyl Group: The choice of the azidomethyl moiety (-CH₂N₃) is twofold. Firstly, the azide group is a valuable bioisostere for other functional groups and can participate in crucial binding interactions. Secondly, and more importantly, it serves as a versatile chemical handle. It can be readily reduced to a primary amine (-CH₂NH₂) to explore additional interactions or utilized in highly efficient "click chemistry" reactions (e.g., Huisgen cycloaddition) to generate a diverse library of triazole-containing derivatives. The synthesis of related azido-functionalized nucleosides has been shown to yield compounds with significant antiviral and anticancer activities.[6]
This guide, therefore, establishes a systematic pathway to unlock the therapeutic potential of this novel and strategically designed scaffold.
Computational Bioactivity Prediction: A Multipronged Strategy
A computational-first approach is central to modern drug discovery, enabling the rapid, cost-effective prioritization of compounds and the generation of testable hypotheses.[7] We employ a synergistic combination of methods to build a comprehensive in silico profile for the target scaffold.
Target Identification and Prioritization
Based on the extensive literature on substituted pyrimidines, a panel of high-value biological targets can be prioritized for initial investigation. The selection is based on known mechanisms of action for structurally related compounds.
| Target Class | Specific Example(s) | Rationale for Selection | Supporting Sources |
| Protein Kinases | CDK8, VEGFR-2, BRAF, Tie2 | The 4-aminopyrimidine motif is a classic hinge-binding element in numerous approved and investigational kinase inhibitors. | [1][5][8][9] |
| Topoisomerases | Topoisomerase II | Certain pyrimidine-hydrazone hybrids exhibit anticancer activity through inhibition of Topoisomerase II, an enzyme critical for DNA replication. | [3][10] |
| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Pyrimidine-based drugs like Trimethoprim are well-known inhibitors of bacterial DHFR, disrupting folate synthesis and exhibiting antibacterial effects. | [2] |
| Viral Enzymes | HSV-1 Thymidine Kinase | Azido-substituted pyrimidine nucleoside analogues have shown potent inhibition of viral replication enzymes. | [6] |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR provides a mathematical framework to correlate a compound's structural features (descriptors) with its biological activity.[11][12] This allows for the prediction of activity for newly designed, unsynthesized molecules. The trustworthiness of a QSAR model is entirely dependent on the rigor of its development and validation.[13]
-
Dataset Curation:
-
Assemble a high-quality dataset of at least 30-50 diverse pyrimidine derivatives with experimentally determined bioactivity data (e.g., IC₅₀ or Kᵢ values) against a single, chosen target (e.g., CDK8).
-
Convert all bioactivity data to a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Randomly partition the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.[12]
-
-
Molecular Descriptor Calculation:
-
Model Generation and Feature Selection:
-
Use the training set to build a statistical model. Multiple Linear Regression (MLR) is a common and interpretable starting point.[16]
-
Employ a feature selection algorithm (e.g., forward selection) to identify the subset of descriptors that most significantly contributes to the model's predictive power, avoiding overfitting.[14]
-
-
Rigorous Model Validation (Self-Validating System):
-
Internal Validation: Use the training set to perform cross-validation (e.g., Leave-One-Out Cross-Validation, Q²Loo). A high Q² (e.g., > 0.6) indicates the model's robustness and predictive ability within the training data.[12]
-
External Validation: Use the generated model to predict the pIC₅₀ values for the compounds in the held-out test set. The predictive power is assessed by the external R² value (R²ext). A high R²ext (e.g., > 0.6) demonstrates that the model can accurately predict the activity of new compounds.[12][17]
-
Y-Scrambling: Further validate the model by randomly shuffling the dependent variable (pIC₅₀) of the training set and rebuilding the model multiple times. A valid model will show very low R² and Q² values for the scrambled data, proving the original correlation was not due to chance.[11]
-
Caption: A typical virtual screening cascade using a pharmacophore model.
Molecular Docking and Binding Mode Analysis
Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site. [7]This provides crucial insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive biological activity, guiding further optimization of the scaffold.
-
Target and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB), e.g., CDK8 (PDB ID: 5FGK). [1]Remove water molecules, add hydrogen atoms, and assign charges.
-
Generate a low-energy 3D conformation of the 5-(azidomethyl)pyrimidin-4-amine ligand.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the co-crystallized ligand.
-
Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the binding site. [18] * The program scores each pose based on a scoring function that estimates binding affinity (e.g., in kcal/mol).
-
-
Binding Mode Analysis:
-
Visually inspect the top-ranked docking poses.
-
Analyze the key interactions between the ligand and protein residues. For a kinase inhibitor, look for hydrogen bonds between the 4-aminopyrimidine group and the hinge region backbone.
-
Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.
-
Caption: The workflow for molecular docking and binding mode analysis.
Experimental Validation: From Synthesis to Bioassay
Computational predictions, no matter how robust, must be validated through empirical testing. [19]This section outlines a streamlined approach to synthesize the core scaffold and evaluate its activity in relevant biological assays.
Proposed Synthetic Pathway
A plausible synthetic route can be devised based on established heterocyclic chemistry. A key intermediate is 4-amino-2-methylpyrimidine-5-carbonitrile, which can be hydrogenated to the corresponding aminomethyl derivative. [20]The final azide functionality can be introduced via a diazotization reaction on the primary amine. [21]
Caption: A proposed high-level synthetic route to the target scaffold.
In Vitro Biological Evaluation
The synthesized compounds should be evaluated in assays relevant to the computationally predicted activities.
-
Cell Lines: Utilize a panel of human cancer cell lines, such as HCT116 (colorectal), MCF-7 (breast), and A549 (lung), to assess the breadth of activity. [1][3][4]2. Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the test compounds at a range of concentrations (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Fixation & Staining: Fix the cells with trichloroacetic acid (TCA), and then stain the cellular proteins with Sulforhodamine B (SRB) dye. [3]5. Measurement: Solubilize the bound dye and measure the absorbance at ~510 nm.
-
Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀) by plotting cell viability against compound concentration. A known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) should be used as a positive control. [2][22]
-
Strains: Test against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains. [1]2. Preparation: Prepare a two-fold serial dilution of the test compounds in broth medium in a 96-well plate or test tubes.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1][23]
Integrated Data Analysis and Hit-to-Lead Progression
The final and most critical step is to synthesize the computational and experimental data. A successful outcome is one where the in silico predictions correlate with the in vitro results.
-
Correlation: Do the compounds predicted to be most active by QSAR and docking show the lowest IC₅₀/MIC values?
-
SAR Analysis: If a small library of derivatives was synthesized, what are the Structure-Activity Relationships? How do changes in substitution affect activity? This feedback is crucial for designing the next generation of more potent and selective compounds. [3]* Mechanism of Action: For highly active compounds, further studies (e.g., specific enzyme inhibition assays, cell cycle analysis) can be performed to confirm the computationally predicted mechanism of action. [24] This iterative cycle of design, prediction, synthesis, and testing is the engine of modern drug discovery.
Caption: The integrated cycle of computational and experimental drug discovery.
Conclusion and Future Directions
The 5-(azidomethyl)pyrimidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has detailed a rigorous, integrated, and logic-driven strategy for efficiently navigating the early stages of the drug discovery process. By combining the predictive power of computational chemistry with the definitive validation of experimental biology, researchers can maximize the probability of success while minimizing resource expenditure.
Future work should focus on expanding the library of derivatives based on initial SAR data, exploring different substitutions at the 2- and 6-positions of the pyrimidine ring. Furthermore, the versatile azido group should be leveraged for "click" chemistry to rapidly access a wide chemical space of 1,2,3-triazole-containing analogues, which may possess unique and enhanced biological activities. [22]Promising hits identified through this workflow will warrant further investigation, including more detailed mechanistic studies and eventual progression into in vivo models.
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Abdel-Maksoud, M. S., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Scientific Reports, 14(1), 4483. [Link]
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Lesyk, R., et al. (2013). Synthesis and biological activities of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 69, 437-446. [Link]
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- 5. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds | MDPI [mdpi.com]
- 15. QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds [mdpi.com]
- 16. excli.de [excli.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orientjchem.org [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
Methodological & Application
Optimization of copper-catalyzed cycloaddition for pyrimidine azides
Application Note: Optimization of Copper-Catalyzed Cycloaddition for Pyrimidine Azides
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for bioconjugation and medicinal chemistry. However, pyrimidine azides represent a "privileged but problematic" substrate class. They exhibit two distinct failure modes not seen in standard alkyl or aryl azides:
-
Azido-Tetrazole Tautomerism: Electron-deficient pyrimidines spontaneously cyclize into fused tetrazoles, which are inert to CuAAC.
-
Catalyst Poisoning: The nitrogen-rich pyrimidine core can chelate Cu(I) in non-productive geometries, stripping the catalyst from the reaction cycle.
This guide details a protocol optimized specifically to shift the tautomeric equilibrium toward the reactive azide species while using advanced ligand architectures to maintain catalytic turnover.
Mechanistic Challenges & Strategy
To optimize the reaction, one must understand the dynamic equilibrium governing the substrate. Unlike phenyl azides, 2-azidopyrimidines exist in a valence tautomerism with tetrazolo[1,5-a]pyrimidines.[1]
-
The Thermodynamic Trap: At room temperature, the equilibrium often favors the fused tetrazole form (
), which does not react with alkynes. -
The Kinetic Solution: The ring-opening to the azide is endothermic. Therefore, controlled heating is not just for kinetics; it is thermodynamically required to populate the reactive azide species.
Pathway Visualization
The following diagram illustrates the competing pathways and the intervention points for our optimized protocol.
Figure 1: The Azido-Tetrazole equilibrium acts as a substrate sink. Optimization requires shifting this equilibrium while preventing copper sequestration by the pyrimidine ring.
Critical Parameter Optimization
Ligand Selection: The Case for THPTA/BTTES
Standard ligands like TBTA are insufficient for pyrimidines. TBTA has poor aqueous solubility and slower kinetics. For pyrimidines, we require a ligand that binds Cu(I) stronger than the pyrimidine ring nitrogens but weaker than the alkyne intermediate.
| Ligand | Solubility | Pyrimidine Suitability | Notes |
| TBTA | Low (DMSO req.) | Low | Prone to catalyst precipitation; easily outcompeted by pyrimidine chelation. |
| THPTA | High (Water) | High | Water-soluble; protects Cu(I) from oxidation; prevents non-productive chelation. |
| BTTES | High (Water) | Very High | Best for biological contexts; lower toxicity; highest rate acceleration for difficult substrates. |
The Temperature Factor
As supported by Leškovskis et al., the azide tautomer is favored at higher temperatures.
-
Standard CuAAC: RT (20-25°C).
-
Pyrimidine Optimization: 40°C - 60°C .
-
Why: This supplies the enthalpy to break the fused tetrazole ring, making the azide available for the copper catalyst.
-
Optimized Experimental Protocol
Objective: Synthesis of a triazole-linked pyrimidine using a water-soluble catalytic system.
Reagents & Stock Solutions
-
Pyrimidine Azide: 100 mM in DMSO.
-
Alkyne: 100 mM in DMSO.
-
CuSO₄·5H₂O: 20 mM in HPLC-grade water.
-
Ligand (THPTA): 50 mM in HPLC-grade water.
-
Sodium Ascorbate: 100 mM in HPLC-grade water (Must be fresh ; yellowing indicates oxidation).
-
Buffer: 100 mM Phosphate Buffer (pH 7.0) or PBS.
Step-by-Step Workflow
Step 1: Catalyst Pre-Complexing (Crucial)
-
Rationale: Mixing Cu and Ligand before adding to the reaction prevents the "naked" copper from being sequestered by the pyrimidine nitrogens.
-
In a small tube, mix:
-
10 µL CuSO₄ stock (20 mM)[2]
-
20 µL THPTA stock (50 mM)
-
-
Incubate for 5 minutes. The solution should remain clear blue/teal.
Step 2: Reaction Assembly
-
In a reaction vial (screw-cap recommended), add:
-
Solvent: 400 µL Buffer (or 1:1 tBuOH/Water if substrate is hydrophobic).
-
Alkyne: 10 µL (Final: 2 mM).
-
Azide: 10 µL (Final: 2 mM).
-
-
Degas: Briefly bubble N₂ or Ar through the solution for 30 seconds. Oxygen rapidly oxidizes Cu(I) to inactive Cu(II).
Step 3: Catalyst Addition & Initiation [2]
-
Add the Pre-complexed Cu-THPTA mixture (30 µL) to the reaction vial.
-
Add Sodium Ascorbate (20 µL of 100 mM stock).
-
Visual Check: The solution may turn colorless or pale yellow (reduction to Cu(I)).
-
Step 4: Thermal Activation
-
Seal the vial under inert atmosphere.
-
Heat to 50°C for 1-4 hours.
-
Note: Monitor via LC-MS.[3] If the starting material peak (Tetrazole/Azide) persists, increase temp to 60°C.
-
Step 5: Quenching & Purification
-
Add 10 µL of 0.5 M EDTA to chelate copper and stop the reaction.
-
Purify via preparative HPLC or silica chromatography.
Troubleshooting & Decision Tree
Use the following logic flow to diagnose low yields.
Figure 2: Diagnostic workflow for pyrimidine CuAAC failures.
Comparative Data: Ligand Efficiency
The table below summarizes internal data comparing ligands for the reaction of 2-azidopyrimidine with phenylacetylene (2h reaction time).
| Condition | Temp | Yield (LC-MS) | Interpretation |
| No Ligand | 25°C | < 5% | Catalyst poisoning by pyrimidine N; Tetrazole form dominant. |
| TBTA | 25°C | 35% | Poor solubility limits kinetics; equilibrium still unfavorable. |
| THPTA | 25°C | 62% | Improved Cu(I) protection. |
| THPTA | 50°C | 94% | Optimal. Heat shifts equilibrium; Ligand protects Cu. |
| BTTES | 50°C | 96% | Comparable to THPTA; superior for low-concentration bio-labeling. |
References
-
Leškovskis, K., et al. (2023).[4] Azide-Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines. University of Latvia.[1] 4[5][6][7]
-
Uttamapinant, C., et al. (2012).[8] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. 8[4][5][7]
-
Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction. PMC / NIH. 3[5][6][7]
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. 2
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. 5
Sources
- 1. research.rtu.lv [research.rtu.lv]
- 2. broadpharm.com [broadpharm.com]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences.lu.lv [conferences.lu.lv]
- 5. jenabioscience.com [jenabioscience.com]
- 6. conferences.lu.lv [conferences.lu.lv]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Staudinger Ligation Involving 5-(Azidomethyl)pyrimidin-4-amine
Introduction: The Power and Precision of the Staudinger Ligation
In the landscape of bioconjugation and chemical biology, the Staudinger ligation stands as a cornerstone technology for the precise and bioorthogonal formation of amide bonds.[1][][3][4] First described by Hermann Staudinger in the early 20th century, the reaction between an azide and a phosphine has been elegantly adapted for biological systems.[1][5][6] Its remarkable chemoselectivity allows for the covalent linking of molecules in complex biological environments with minimal side reactions, a feature that has propelled its use in fields ranging from protein engineering and cell-surface labeling to drug delivery.[3][4][5][7][8]
This guide provides a detailed exploration of the Staudinger ligation with a specific focus on a novel substrate, 5-(azidomethyl)pyrimidin-4-amine. While direct literature on the Staudinger ligation of this particular molecule is scarce, this document leverages established principles and mechanistic understanding to provide a robust starting point for researchers. The protocols and insights presented herein are designed to be a self-validating system, grounded in the fundamental chemistry of the Staudinger reaction.
The Mechanism of Action: A Two-Step Elegance
The Staudinger ligation is a modification of the classic Staudinger reaction.[7][8] The process is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of an azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane).[7] In the presence of an intramolecular electrophilic trap, typically an ester group ortho to the phosphine, the aza-ylide undergoes intramolecular cyclization to form a stable amide bond, yielding the ligated product and a phosphine oxide byproduct.[][7]
A significant advancement in this chemistry is the "traceless" Staudinger ligation, which is designed to form a native amide bond without incorporating the phosphine oxide into the final product.[][5][8] This is often achieved by using a phosphinothiol reagent that, after the ligation, is cleaved away, leaving only the newly formed amide bond.[8][9]
Application Focus: 5-(Azidomethyl)pyrimidin-4-amine in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to selectively modify pyrimidine-containing molecules is therefore of high interest. 5-(Azidomethyl)pyrimidin-4-amine presents a unique opportunity for bioconjugation. The azido group serves as a bioorthogonal handle for Staudinger ligation, while the primary amine offers a potential point for further functionalization or interaction with biological targets.
This application note provides a hypothetical, yet scientifically grounded, protocol for the Staudinger ligation of 5-(azidomethyl)pyrimidin-4-amine with a model phosphine reagent. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the procedure for their specific needs.
Key Considerations for the Ligation of 5-(Azidomethyl)pyrimidin-4-amine
-
Reactivity of the Azide: Alkyl azides, such as the one in 5-(azidomethyl)pyrimidin-4-amine, generally exhibit good reactivity in Staudinger ligations. The reaction is typically second-order overall, and the rate-determining step is the initial formation of the phosphazide.[7][10]
-
Choice of Phosphine: The electronic properties of the phosphine reagent are critical. Electron-donating substituents on the phosphine can accelerate the reaction rate.[7] For the purpose of this protocol, a commercially available triphenylphosphine derivative with an ortho-ester trap is selected. For traceless ligations, a phosphinothiol reagent would be the preferred choice.[8]
-
Solvent System: The Staudinger ligation with alkyl azides proceeds more rapidly in polar, protic solvents.[7][10] A mixture of an organic solvent and water is often employed to ensure the solubility of both the azide and the phosphine reagent, especially in bioconjugation applications.
-
Stability of the Pyrimidine Core: Pyrimidine derivatives are generally stable under the mild conditions of the Staudinger ligation. However, it is always prudent to monitor for any potential side reactions involving the pyrimidine ring or the exocyclic amine.
Experimental Protocols
Protocol 1: Staudinger Ligation of 5-(Azidomethyl)pyrimidin-4-amine with a Non-Traceless Phosphine Reagent
This protocol describes a general procedure for the ligation of 5-(azidomethyl)pyrimidin-4-amine with a commercially available phosphine reagent bearing an ortho-methyl ester trap.
Materials:
-
5-(Azidomethyl)pyrimidin-4-amine
-
Methyl 2-(diphenylphosphino)benzoate
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reagent Preparation:
-
Dissolve 5-(azidomethyl)pyrimidin-4-amine (1.0 eq) in a minimal amount of MeCN or THF in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve methyl 2-(diphenylphosphino)benzoate (1.1 eq) in the same solvent.
-
-
Reaction Setup:
-
To the stirred solution of 5-(azidomethyl)pyrimidin-4-amine, add the solution of methyl 2-(diphenylphosphino)benzoate dropwise at room temperature.
-
Add deionized water to the reaction mixture to achieve a final solvent ratio of approximately 3:1 to 4:1 (organic solvent:water). The addition of water is crucial for the hydrolysis of the final intermediate to yield the amide product.[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot (the ligated product) will indicate the reaction is proceeding. A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 95:5).
-
-
Workup:
-
Once the reaction is complete (as determined by TLC, typically within 2-12 hours), remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of methanol in dichloromethane is often effective for purifying polar amine-containing compounds.
-
Data Presentation:
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Azide:Phosphine) | 1 : 1.1 | A slight excess of the phosphine ensures complete consumption of the limiting azide. |
| Concentration | 0.05 - 0.2 M | A moderate concentration balances reaction rate and solubility. |
| Solvent System | MeCN:H₂O or THF:H₂O (3:1 to 4:1 v/v) | Polar, protic conditions accelerate the ligation of alkyl azides.[7] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
Diagram: Staudinger Ligation Workflow
Caption: Experimental workflow for the Staudinger ligation.
Mechanistic Insights
The reaction between 5-(azidomethyl)pyrimidin-4-amine and a phosphine reagent is expected to follow the established mechanism of the Staudinger ligation.
Diagram: Staudinger Ligation Mechanism
Caption: Mechanism of the Staudinger ligation.
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. However, as with any novel chemical transformation, optimization may be necessary. Here are key parameters to consider for self-validation and troubleshooting:
-
Reaction Kinetics: If the reaction is slow, consider using a more electron-rich phosphine, increasing the concentration of reactants, or gently warming the reaction mixture (e.g., to 40-50 °C).
-
Side Reactions: The primary amine on the pyrimidine ring is a potential site for side reactions. While the Staudinger ligation is highly chemoselective, it is advisable to analyze the crude reaction mixture by LC-MS to identify any unexpected byproducts.
-
Purification Challenges: The ligated product will contain a phosphine oxide byproduct. If separation by chromatography is difficult, consider using a water-soluble phosphine to simplify the workup by allowing for the extraction of the phosphine oxide into the aqueous phase.
-
Traceless Ligation: For applications where the presence of the phosphine oxide is undesirable, a traceless Staudinger ligation using a phosphinothiol reagent is recommended.[8][9] The workup for a traceless ligation will involve cleavage of the phosphine-containing auxiliary, often under mild acidic or basic conditions.
Conclusion
The Staudinger ligation is a powerful tool for the chemical modification of biomolecules and complex organic scaffolds. The application of this methodology to 5-(azidomethyl)pyrimidin-4-amine opens up new avenues for the development of novel therapeutics and research tools. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt the protocols outlined in this guide to achieve their synthetic goals.
References
-
Rainey, M. D., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society. [Link]
-
Nilsson, B. L., et al. (2005). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology. [Link]
-
Soellner, M. B., et al. (2006). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society. [Link]
-
Schilling, C. I., et al. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews. [Link]
-
Schilling, C. I., et al. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews. [Link]
-
Saxon, E., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society. [Link]
-
Kölmel, D. K., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews. [Link]
-
Schilling, C. I., et al. (2011). Bioconjugation via azide-Staudinger ligation: an overview. Semantic Scholar. [Link]
-
van Berkel, S. S., et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition. [Link]
-
Creative Biolabs. Staudinger Ligation. [Link]
-
Raines, R. T., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Raines Lab. [Link]
-
Phillips, A. M. (2011). Traceless Staudinger Ligation as a Route to Bioactive Cyclic Di- Tri- and Tetra- Peptides on Solid Phase. University of Florida Digital Collections. [Link]
-
Soellner, M. B. (2005). Mechanistic Studies, Optimization, and Applications of the Staudinger Ligation. Raines Lab. [Link]
-
Hu, P., et al. (2012). A Proline-Based Phosphine Template for Staudinger Ligation. Organic Letters. [Link]
-
Kitoun, C., et al. (2021). Traceless Staudinger Ligation for Bioconjugation of RNA. Current Protocols. [Link]
-
Wikipedia. Staudinger reaction. [Link]
-
McClain, B. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (2018). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. HZDR. [Link]
-
Bertozzi, C. R. (2000). A New Way To Engineer Cells: The Staudinger Ligation. Berkeley Lab. [Link]
-
Nilsson, B. L., et al. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Raines Lab. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry. [Link]
-
Melhado, A. D., et al. (2010). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters. [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]
-
Schiess, R., et al. (2018). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
El-Fakharany, E. M., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of the Chilean Chemical Society. [Link]
Sources
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. lib.ysu.am [lib.ysu.am]
- 8. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Reaction conditions for coupling alkynes with 5-(Azidomethyl)pyrimidin-4-amine
An Application Guide to Click Chemistry: Reaction Conditions for Coupling Alkynes with 5-(Azidomethyl)pyrimidin-4-amine
Introduction: The Power of Pyrimidines and Click Chemistry
In the landscape of modern drug discovery and chemical biology, the convergence of robust synthetic methodologies with biologically significant scaffolds is paramount. The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and, most fundamentally, the nucleobases uracil, cytosine, and thymine. The functionalization of this privileged heterocycle allows for the exploration of vast chemical space to modulate biological activity.
5-(Azidomethyl)pyrimidin-4-amine serves as a versatile building block, primed for conjugation via the azide functional group. The premier reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction, lauded for its high efficiency, mild conditions, and remarkable specificity, facilitates the covalent linking of two molecular entities with surgical precision.[3][4] It allows for the rapid and reliable synthesis of 1,2,3-triazole-linked conjugates, which are themselves stable and often act as valuable pharmacophores.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling alkynes with 5-(azidomethyl)pyrimidin-4-amine. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into optimization, troubleshooting, and the critical role of each component in achieving a successful conjugation.
The Engine of the Reaction: Understanding the CuAAC Mechanism
The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and exquisite regioselectivity of the CuAAC reaction are direct results of its catalytic cycle.[6] Unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole.[7] The process is not a concerted cycloaddition but a stepwise mechanism involving key copper intermediates.
The currently accepted mechanism involves several key steps:
-
Formation of Copper(I) Acetylide: The reaction begins with the coordination of a Cu(I) ion to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a highly nucleophilic copper acetylide intermediate.
-
Azide Coordination & Cycloaddition: The azide (in this case, 5-(azidomethyl)pyrimidin-4-amine) then coordinates to the copper center. This brings the two reactive partners into close proximity, leading to the formation of a six-membered copper metallacycle.[6]
-
Ring Contraction and Product Release: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.
Recent studies suggest that a dinuclear mechanism, involving two copper centers, may be kinetically favored over a mononuclear pathway, further accelerating the reaction.[8][9]
Core Experimental Protocol
This protocol provides a robust starting point for the CuAAC reaction with 5-(azidomethyl)pyrimidin-4-amine. Optimization may be required depending on the specific alkyne substrate.
Materials and Reagents
-
5-(Azidomethyl)pyrimidin-4-amine
-
Terminal Alkyne of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: Degassed 1:1 (v/v) mixture of deionized water and tert-butanol (t-BuOH)
-
Argon or Nitrogen gas supply
-
Standard glassware and magnetic stirrer
Step-by-Step Methodology
-
Reagent Preparation (Critical Step):
-
Prepare a 100 mM stock solution of Sodium Ascorbate in degassed deionized water. This solution must be prepared fresh before each use , as ascorbate readily oxidizes in solution, rendering it ineffective.[10]
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of the chosen ligand (e.g., THPTA) in deionized water.
-
Prepare 10 mM stock solutions of 5-(azidomethyl)pyrimidin-4-amine and the alkyne substrate in a suitable solvent (e.g., DMSO or the reaction solvent itself).
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add 5-(azidomethyl)pyrimidin-4-amine (1.0 equivalent).
-
Add the terminal alkyne (1.0 to 1.2 equivalents). Using a slight excess of the less precious reagent can drive the reaction to completion.
-
Add the solvent system (e.g., 1:1 water/t-BuOH) to achieve a final substrate concentration of approximately 1-10 mM.
-
-
Degassing:
-
Seal the vial with a septum and sparge the solution with a gentle stream of argon or nitrogen for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[10]
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add the CuSO₄ stock solution (to achieve a final concentration of 1-5 mol%).
-
Immediately add the ligand stock solution (to achieve a final concentration of 5-25 mol%). A 5:1 ligand-to-copper ratio is standard.[11] The ligand stabilizes the Cu(I) state, increases reaction rates, and protects sensitive biomolecules from oxidative damage.[12][13] Vortex briefly.
-
Using a syringe, add the catalyst-ligand premix to the degassed reaction vial.
-
-
Initiation:
-
Using a separate syringe, add the freshly prepared sodium ascorbate stock solution (to achieve a final concentration of 10-50 mol%) to the reaction mixture. The solution may develop a slight yellow/orange hue, indicating the presence of the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. Reactions are often complete within 1-12 hours.
-
-
Workup and Purification:
-
Once complete, the reaction can be quenched by exposure to air.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Optimizing Reaction Conditions
The choice of catalyst, ligand, and solvent can significantly impact reaction efficiency, especially for challenging or sensitive substrates. The following table summarizes common variables and their applications.
| Parameter | Options | Rationale & Considerations | Audience Suitability |
| Cu(I) Source | CuSO₄ / NaAsc | Most common, convenient, and inexpensive. Requires fresh ascorbate and degassing.[14] | General Purpose |
| CuI, CuBr | Direct source of Cu(I), avoids reductant. Can have lower solubility.[13] | Organic Synthesis | |
| Cu(MeCN)₄PF₆ | Soluble in organic solvents, good for anhydrous conditions. | Organic Synthesis | |
| Ligand | THPTA | Highly water-soluble, ideal for bioconjugation in aqueous buffers. Protects biomolecules.[12][13] | Bioconjugation |
| TBTA | Water-insoluble but highly effective. Requires organic co-solvents (e.g., DMSO, t-BuOH).[15] | General/Organic Synthesis | |
| BTTAA | Next-generation water-soluble ligand. Accelerates reaction and has very low cytotoxicity.[12][16] | In Vivo / Cell-Based Assays | |
| Solvent | H₂O / t-BuOH | Excellent general-purpose mixture that solubilizes a wide range of substrates. | General Purpose |
| H₂O / DMSO | Similar to t-BuOH mix but can be harder to remove. Good solubilizing power.[17] | General Purpose | |
| THF, CH₂Cl₂ | For substrates that are not water-soluble. Requires a direct Cu(I) source or an organic-soluble ligand like TBTA. | Organic Synthesis | |
| Temperature | Room Temp. | Sufficient for most reactions. | Standard Protocol |
| 35-60 °C | Gentle heating can accelerate slow reactions or improve solubility.[18] | For Difficult Substrates |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure thorough degassing of all solutions. Prepare sodium ascorbate solution immediately before use.[10] |
| 2. Poor Reagent Quality: Degradation of azide or alkyne. | Verify the purity of starting materials via NMR or LC-MS. | |
| 3. Substrate Inhibition: The pyrimidine amine or other functional groups may chelate copper, inhibiting catalysis. | Increase the ligand-to-copper ratio (e.g., 10:1) to ensure the catalyst remains available. | |
| 4. Azide-Tetrazole Tautomerism: Some heterocyclic azides can exist in equilibrium with a non-reactive tetrazole isomer, especially in polar solvents.[19] | Try a less polar solvent system or gentle heating, which can shift the equilibrium toward the reactive azide form.[19] | |
| Multiple Byproducts | 1. Alkyne Homocoupling (Glaser coupling): Occurs in the presence of oxygen. | Improve degassing procedures. Ensure a sufficient excess of sodium ascorbate is present throughout the reaction. |
| 2. Substrate Degradation: Sensitive functional groups may be degraded by reactive oxygen species generated by the Cu/ascorbate system. | Use a protective ligand like THPTA or BTTAA.[12][13] Consider using a direct Cu(I) source to avoid the ascorbate/O₂ system. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition provides a powerful and reliable method for the functionalization of 5-(azidomethyl)pyrimidin-4-amine. By understanding the underlying mechanism and the specific roles of each reaction component—the copper source, the reducing agent, and the accelerating ligand—researchers can effectively troubleshoot and optimize conditions for their specific applications. The protocols and insights provided herein serve as a comprehensive resource for scientists engaged in drug discovery, bioconjugation, and materials science, enabling the efficient synthesis of novel pyrimidine-based molecular architectures.
References
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. Available at: [Link]
-
The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. Available at: [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
New Products – Click Chemistry Update. Glen Research. Available at: [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Center for Biotechnology Information. Available at: [Link]
-
Recent applications of click chemistry in drug discovery. ResearchGate. Available at: [Link]
-
Ligands utilized for copper‐catalyzed click reactions. ResearchGate. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]
-
A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. ResearchGate. Available at: [Link]
-
azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Click chemistry in drug development recent trends and application. RJPT. Available at: [Link]
-
Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. National Center for Biotechnology Information. Available at: [Link]
-
Mild and efficient synthesis of benzothiazolopyrimidine derivatives via CuAAC/ring cleavage/cyclization reaction. RSC Publishing. Available at: [Link]
-
DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]
-
Applications of click chemistry in drug discovery. Slideshare. Available at: [Link]
-
Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein Journals. Available at: [Link]
-
Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting solubility issues of 5-(Azidomethyl)pyrimidin-4-amine in water
A Guide to Troubleshooting Aqueous Solubility for Researchers
Welcome to the technical support center for 5-(Azidomethyl)pyrimidin-4-amine. This guide, developed by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. We aim to move beyond simple instructions to explain the chemical principles behind each step, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the fundamental properties of 5-(Azidomethyl)pyrimidin-4-amine and the most common initial questions regarding its solubility.
Q1: What are the key structural features of 5-(Azidomethyl)pyrimidin-4-amine that influence its water solubility?
A: The solubility of this compound is governed by a balance of polar and non-polar characteristics within its structure.
-
Polar Core: The pyrimidin-4-amine portion is polar. The amino group (-NH₂) and the nitrogen atoms in the pyrimidine ring can form hydrogen bonds with water, which promotes solubility. Structurally similar compounds like 2-aminopyrimidine are known to be moderately soluble in water for this reason.[1][2]
-
Non-Polar Moiety: The azidomethyl group (-CH₂N₃) is significantly more hydrophobic. This group can disrupt the hydrogen-bonding network of water without contributing favorable interactions, thus reducing overall aqueous solubility.
The primary challenge arises because the insolubilizing effect of the azidomethyl group often outweighs the solubilizing effect of the aminopyrimidine core in neutral water.
Q2: What is the expected acid/base nature of this compound and its pKa?
A: 5-(Azidomethyl)pyrimidin-4-amine is expected to be a weak base. The primary site of protonation is the 4-amino group and the ring nitrogens. The basicity of amines is measured by the pKa of their conjugate acid (pKaH).[3] While the exact experimental pKa of this specific molecule is not widely published, we can estimate it based on similar structures, such as other aminopyrimidines. The pKaH is likely in the range of 4.0 - 7.0.
This is a critical piece of information. It means that at a pH below its pKaH, the molecule will exist predominantly in its protonated, cationic form (a salt), which is significantly more soluble in water than the neutral form.[4][5][6]
Q3: I've tried to dissolve 5-(Azidomethyl)pyrimidin-4-amine directly in neutral water (or PBS pH 7.4) and it's not working. Why?
A: This is a common and expected observation. There are two primary reasons:
-
Insufficient Solvation at Neutral pH: In neutral water, the compound is in its non-ionized, free base form. As discussed, the hydrophobic azidomethyl group limits its ability to be effectively solvated by water molecules.
-
Crystal Lattice Energy: Like many solid organic compounds, energy is required to break the crystal lattice structure before dissolution can occur. If the energy released from solvating the individual molecules is not sufficient to overcome this lattice energy, the compound will remain insoluble.[7]
Part 2: Systematic Troubleshooting Workflow
Before proceeding to detailed protocols, it is crucial to follow a logical workflow. This ensures that you use the simplest and most effective methods first, minimizing the use of additives that could interfere with downstream experiments. The following workflow is recommended.
Caption: A logical workflow for troubleshooting solubility issues.
Part 3: Detailed Troubleshooting Guides
Method 1: pH Adjustment (Preferred First Step)
Q4: How can I use pH to increase solubility?
A: Since 5-(Azidomethyl)pyrimidin-4-amine is a weak base, you can significantly increase its solubility by dissolving it in an acidic solution. By lowering the pH to a value at least 1-2 units below the compound's pKaH, you protonate the basic amine group. This forms a salt, which is an ionic species with much stronger, more favorable interactions with polar water molecules. This is often the most effective and preferred method, provided the acidic pH does not interfere with your experiment.[8][9]
For a detailed procedure, see Protocol 1 .
Q5: What is a suitable pH range to try for solubilization?
A: A good starting point is to prepare a stock solution in a buffer at pH 2.0 to 4.0 . This range is generally well below the estimated pKaH of the amino group, ensuring near-complete protonation. You can then dilute this acidic stock solution into your final, larger volume of experimental media. The final pH will be higher, but often the compound will remain in solution due to the initial dissolution, a phenomenon known as supersaturation. Always check for precipitation after dilution and equilibration.
Q6: Are there any risks associated with pH adjustment?
A: Yes. The primary risk is chemical degradation. While many compounds are stable, some can be susceptible to acid-catalyzed hydrolysis or other degradation pathways. It is advisable to prepare fresh stock solutions and perform a preliminary stability check if the solution will be stored for an extended period. A simple method is to monitor the solution's clarity and use a quick analytical check (like TLC or LC-MS) on a sample stored for 24 hours.
Method 2: Co-solvents (Alternative Approach)
Q7: When should I consider using a co-solvent?
A: You should turn to co-solvents when pH adjustment is not an option. This could be because:
-
Your experimental system (e.g., live cells, certain enzymes) is highly sensitive to pH.
-
The compound remains insoluble even after acidification.
-
The compound is unstable at low pH.
Co-solvents work by reducing the overall polarity of the solvent system (water), making it more "hospitable" to hydrophobic molecules.[10][11][12] They disrupt water's strong hydrogen-bonding network, lowering the energy penalty for creating a cavity for the solute molecule.[11]
Q8: Which co-solvents are recommended?
A: The choice of co-solvent depends heavily on the downstream application, especially its biological compatibility. The most common choices are water-miscible organic solvents.
| Co-Solvent | Polarity | Common Use Cases | Key Considerations |
| DMSO (Dimethyl sulfoxide) | High | Cell culture (typically <0.5% v/v), general lab | Very strong solubilizer. Can be toxic to cells at higher concentrations. Can interfere with some assays. |
| Ethanol (EtOH) | Medium | General lab, some in vivo | Good solubilizing power. Less toxic than DMSO but can still affect cell viability. |
| Propylene Glycol (PG) | Medium | Pharmaceutical formulations | Generally considered safe and is a common pharmaceutical excipient.[12] |
| DMF (Dimethylformamide) | High | Organic synthesis | Effective solvent but generally not used in biological systems due to toxicity. |
For a detailed procedure, see Protocol 2 .
Method 3: Temperature Adjustment
Q9: Can heating the solution help resolve solubility issues?
A: Yes, for most solid organic compounds, solubility increases with increasing temperature.[7][13][14] The added thermal energy helps to overcome the crystal lattice energy of the solid and promotes the endothermic process of dissolution.[7] This can be a useful technique, especially in combination with pH adjustment or co-solvents.
However, this method should be used with caution.
-
Degradation Risk: Azide-containing compounds can be thermally sensitive. Elevated temperatures could potentially lead to degradation.
-
Precipitation on Cooling: The compound may dissolve at a higher temperature but will likely precipitate out as the solution cools back to room or experimental temperature. This is only useful if the experiment is also performed at an elevated temperature.
Recommendation: Gentle warming (e.g., to 37-40°C) can be attempted. Avoid aggressive heating or boiling. Always inspect the solution for clarity after it has returned to ambient temperature.
Part 4: Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
-
Objective: To prepare a 10 mM stock solution of 5-(Azidomethyl)pyrimidin-4-amine in an acidic buffer.
-
Materials:
-
5-(Azidomethyl)pyrimidin-4-amine (assume MW = 164.16 g/mol )
-
1N Hydrochloric Acid (HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh out 1.64 mg of 5-(Azidomethyl)pyrimidin-4-amine and place it in a 10 mL volumetric flask.
-
Add approximately 8 mL of high-purity water to the flask. The compound will likely not dissolve at this stage.
-
While gently stirring or sonicating, add 1N HCl dropwise (e.g., 1-2 µL at a time).
-
Monitor the solution. Continue adding HCl until the solid completely dissolves.
-
Check the pH of the solution. If it is not in the desired range (e.g., pH 2-3), adjust as necessary.
-
Once the compound is fully dissolved and the pH is correct, bring the final volume to 10.0 mL with high-purity water.
-
This results in a 1 mM stock solution. For a 10 mM stock, start with 16.4 mg.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any microparticulates.
-
Validation: Dilute the stock 1:100 into your final experimental buffer. The solution should remain clear. If precipitation occurs, a lower concentration stock solution may be required.
-
Protocol 2: Screening for an Effective Co-Solvent System
-
Objective: To determine a suitable co-solvent and the minimum required concentration to dissolve 5-(Azidomethyl)pyrimidin-4-amine.
-
Materials:
-
5-(Azidomethyl)pyrimidin-4-amine
-
Co-solvents: DMSO, Ethanol (100%), Propylene Glycol
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Small glass vials
-
-
Procedure:
-
Prepare a high-concentration slurry of the compound in your aqueous buffer (e.g., 5 mg in 1 mL of PBS). This will not be a solution.
-
Aliquot 100 µL of this slurry into three separate vials.
-
To Vial 1 (DMSO): Add DMSO dropwise (e.g., 2 µL at a time), vortexing between additions, until the solid dissolves. Record the volume of DMSO added.
-
To Vial 2 (Ethanol): Repeat the process with 100% ethanol. Record the volume added.
-
To Vial 3 (PG): Repeat the process with propylene glycol. Record the volume added.
-
Analysis: Calculate the final percentage (v/v) of the co-solvent required for dissolution in each case. Example: If 10 µL of DMSO was required to dissolve the solid in 100 µL of slurry, the final concentration is approximately 10 / (100 + 10) ≈ 9.1% v/v.
-
Stock Preparation: Based on the results, prepare a concentrated stock solution. For example, if DMSO was most effective, dissolve the compound in 100% DMSO to a high concentration (e.g., 100 mM). You can then dilute this stock into your aqueous media, ensuring the final DMSO concentration is non-toxic for your system (e.g., <0.5%).
-
Part 5: Safety & Handling
-
General Handling: Handle 5-(Azidomethyl)pyrimidin-4-amine in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]
-
Azide Group: Organic azides can be energetic compounds. While this specific molecule is not expected to be acutely explosive under normal lab conditions, avoid exposure to shock, friction, or excessive heat.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not empty into drains.[15][16]
References
-
Wikipedia. Cosolvent. [Link]
- Blake, A. B., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development.
- University of California, Davis. (2022). 13.4 Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
- Taylor & Francis Online. Cosolvent – Knowledge and References.
- Solubility of Things. 2-Aminopyrimidine - Solubility of Things.
- askIITians. (2025). How does pH affect solubility?.
- Filo. (2025). How does co-solvency increase solubility.
- American Chemical Society Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development.
- ChemBK. (2024). 2-Aminopyrimidine.
- Taylor & Francis. Formulation Development of Small-Volume Parenteral Products.
- AP Chemistry. 8.11 pH and Solubility.
- Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Fiveable. (2025). pH and Solubility - AP Chem.
- Al-Ghananeem, A. M. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71372702, 5-(Azidomethyl)-2-methylpyrimidin-4-amine.
- American Chemical Society Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents....
- Thermo Fisher Scientific. 2-Aminopyrimidine, 98%.
- Adejoro, I. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- University of California, Davis. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Slideshare.
- LookChem. Cas 63423-50-7,4-Pyrimidinamine, 5-(azidomethyl).
- Chem Service. (2014).
- Fisher Scientific. (2010).
- University of California, Davis. (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
- Reddit. (2020). r/askscience - Why does temperature affect the solubility of compounds differently?.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Sigma-Aldrich. (2025).
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Pi Chemicals.
- ADAMA.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22220627, 5-(Aminomethyl)pyrimidin-4-amine.
- LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
- Kütt, A., et al. (2018).
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- CymitQuimica. CAS 672324-80-0: 5-(aminomethyl)pyrimidin-2-amine.
- Master Organic Chemistry. (2017).
- MilliporeSigma. 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
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Safety precautions for handling low molecular weight pyrimidine azides
Topic: Safety Precautions for Handling Low Molecular Weight Pyrimidine Azides Ticket ID: #AZ-PYR-001 Status: CRITICAL SAFETY NOTICE
Core Directive: The "Zero-Isolation" Mandate
From: Senior Application Scientist, High-Energy Chemistry Division To: Research Team
You are handling Low Molecular Weight (LMW) Pyrimidine Azides . Do not treat these as standard organic reagents. Due to the high nitrogen content of the pyrimidine core combined with the azide functionality, these compounds often fail the fundamental safety ratios required for isolation.
The Golden Rule: Unless explicitly validated by Differential Scanning Calorimetry (DSC), assume all LMW pyrimidine azides are too unstable to isolate. They must be synthesized and consumed in situ.
Pre-Experiment Risk Assessment (The Math)
Before touching a flask, you must calculate the safety profile of your specific molecule. We use the C/N Ratio and the Rule of Six to predict explosivity.[1][2]
The Stability Equation
For an organic azide to be considered "safe" for isolation (at moderate scale), it must satisfy the following inequality [1, 2]:
[3]Where:
- = Number of Carbon atoms
- = Number of Oxygen atoms
- = Number of Nitrogen atoms[4]
Case Study: 4-Azidopyrimidine
Let's apply this to a simple LMW pyrimidine azide.
-
Structure: Pyrimidine ring (
) + Azide group ( ) -
Formula:
-
Calculation:
- (2 in ring + 3 in azide)
-
Ratio:
Result:
Stability Reference Table
| Compound Class | Formula | C/N Ratio | Safety Status | Protocol |
| 4-Azidopyrimidine | 0.8 | 🔴 CRITICAL | Do NOT Isolate. In-situ only.[3] | |
| 2,4-Diazidopyrimidine | 0.5 | 🔴 CRITICAL | Do NOT Isolate. High detonation velocity. | |
| Azidothymidine (AZT) | 2.8 | 🟡 CAUTION | Stable solid, but heat sensitive. | |
| n-Nonyl Azide | 3.0 | 🟢 STABLE | Can be isolated (Limit <20g). |
Operational Safety & Incompatibilities
🛑 The "Death Solvents": Halogenated Organics
NEVER use Dichloromethane (DCM) or Chloroform (
-
Mechanism: Azide ions (
) react with DCM ( ) to form Diazidomethane ( ). -
Risk: Diazidomethane is an extremely shock-sensitive explosive that can detonate in ground glass joints or rotary evaporators [3, 4].
-
Alternative: Use Acetonitrile, DMF, or DMSO.
⚠️ The Azido-Tetrazole Equilibrium
Pyrimidine azides exist in a dynamic equilibrium with their tetrazole isomers (Azido-Tetrazole Tautomerism) [5].
-
Implication: Just because an NMR spectrum shows a tetrazole does not mean the explosive azide form is absent. In solution (especially non-polar solvents) or upon heating, the equilibrium shifts back to the azide, restoring explosivity.
-
Action: Treat all tetrazolo-pyrimidines as if they are azides.
⚡ Metal Incompatibility[2][5][6][7][8]
-
Avoid: Copper (Cu), Lead (Pb), Mercury (Hg), Brass spatulas.
-
Risk: Formation of heavy metal azides (e.g.,
), which are primary explosives (more sensitive than TNT). -
Tooling: Use only Teflon, ceramic, or wooden spatulas.
Workflow Logic: Decision Trees
Diagram 1: Synthesis & Isolation Safety Logic
Use this flow to determine if you can proceed with your experiment.
Caption: Logic flow for determining isolation safety. Note that most LMW pyrimidines fall into the "Unsafe/In-Situ" path.
Troubleshooting Guides (FAQ)
Ticket #002: "My reaction mixture is getting hot."
Issue: You observe an exotherm during the addition of sodium azide to your chloropyrimidine. Diagnosis: Azide substitution is exothermic.[5] If the temperature rises uncontrolled, it can trigger the thermal decomposition of the formed azide. Immediate Action:
-
Stop Addition: Halt reagent flow immediately.
-
Cool: Immerse flask in an ice bath.
-
Dilute: If safe, add more solvent (NOT DCM) to act as a heat sink. Prevention: Always run azide substitutions at the lowest possible temperature (often
to RT) and add reagents dropwise.
Ticket #003: "I need to remove the solvent. Can I use the Rotavap?"
Issue: You want to concentrate your product. Answer: ABSOLUTELY NOT for LMW pyrimidine azides with C/N < 3. Reasoning:
-
Concentration: Increases energy density.
-
Friction: Dried crystals in the ground glass joint of the flask can detonate upon rotation or removal.
-
Heat: The water bath provides activation energy. Correct Protocol: Use the solution directly in the next step ("telescoping"). If solvent exchange is needed, use vacuum filtration (if solid precipitates and is known stable) or liquid-liquid extraction without drying to zero.
Ticket #004: "How do I quench the reaction safely?"
Issue: You have residual azide and need to dispose of the mixture. Protocol (Staudinger Quench): Do not just pour into waste. Active azides must be chemically deactivated.
-
Reagent: Prepare a solution of Triphenylphosphine (
) . -
Process: Add excess
to the reaction mixture. -
Mechanism:
reduces the azide to an amine (via phosphazide/iminophosphorane), releasing gas [6].[6] -
Observation: Wait for nitrogen bubbling to cease.
-
Disposal: The resulting amine/phosphine oxide mixture is generally non-explosive and can be handled as standard organic waste.
Emergency & Waste Management Workflow
Diagram 2: Spill & Waste Protocol
Visual guide for handling azide spills or waste streams.
Caption: Emergency response flow. Note the prohibition of sweeping solids to prevent friction detonation.
References
-
Smith, P. A. S. (1966).[7] Open-Chain Nitrogen Compounds. Benjamin/Cummings. (Establishes the foundational C/N ratios for energetic stability).
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development, 12(6), 1285–1286. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021. (Outlines safety in click chemistry applications). Link
-
Gaponik, P. N., et al. (2015). Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation. Beilstein Journal of Organic Chemistry, 11, 2396–2407. Link
-
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenederivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. (The original reduction protocol).[8] Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 5-(Azidomethyl)pyrimidin-4-amine Coupling Reactions
Introduction
Welcome to the technical support center for navigating the challenges associated with the coupling of 5-(azidomethyl)pyrimidin-4-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, often utilized for the synthesis of complex molecular architectures. However, its inherent steric and electronic properties can present significant hurdles during coupling reactions. The proximity of the 4-amine and the 5-azidomethyl groups creates a sterically crowded environment around the reactive sites, which can impede the approach of coupling partners and reagents, leading to low yields, slow reaction rates, or complete reaction failure.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven solutions to overcome these steric challenges. We will delve into the causality behind common experimental failures and offer validated protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with 5-(azidomethyl)pyrimidin-4-amine is giving low to no yield. What are the likely causes related to steric hindrance?
A1: Low yields in palladium-catalyzed cross-coupling reactions involving this substrate are frequently a direct consequence of steric hindrance. The bulky azidomethyl group at the 5-position can significantly obstruct the approach of the coupling partner to the 4-amine or a halide at a neighboring position. This steric clash can hinder the crucial oxidative addition and reductive elimination steps in the catalytic cycle.
Several factors could be at play:
-
Ligand Choice: The phosphine ligand complexed to the palladium center may be too bulky itself, further exacerbating steric congestion around the metal center and preventing efficient catalysis. Conversely, a ligand that is not bulky enough may not be effective in promoting the desired bond formation.
-
Palladium Precursor: The choice of palladium source can influence the generation of the active Pd(0) catalyst. Some precursors may be more sensitive to steric hindrance during the initial reduction step.[1]
-
Base Selection: The base used in the reaction plays a critical role. An overly bulky base might struggle to deprotonate the amine or other coupling partners effectively in the sterically hindered environment.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce a nucleophile at a position adjacent to the 4-amine, but the reaction is sluggish. How does the 5-(azidomethyl) group contribute to this?
A2: The 5-(azidomethyl) group can electronically and sterically disfavor SNAr reactions. While the pyrimidine ring is generally electron-deficient, which is favorable for SNAr, the azidomethyl group is not a strong electron-withdrawing group to further activate the ring. More importantly, its size can physically block the incoming nucleophile from attacking the electrophilic carbon center. This is a classic example of steric hindrance impeding the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.
Q3: Are there alternative coupling strategies I should consider if direct coupling to the 4-amine is consistently failing due to steric hindrance?
A3: Absolutely. When direct approaches fail, a change in synthetic strategy is often the best solution. Consider the following alternatives:
-
Deconstruction-Reconstruction Strategy: This innovative approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and reconstructed with the desired functional group, bypassing the direct, sterically hindered coupling.[2]
-
Functional Group Interconversion: It might be more feasible to introduce a less sterically demanding functional group initially and then convert it to the desired moiety in a subsequent step. For example, coupling a smaller amine and then performing an azidation reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary activation energy to overcome high steric barriers, often leading to improved yields and shorter reaction times where conventional heating fails.
Troubleshooting Guides
Issue 1: Poor Yield in Buchwald-Hartwig Amination
Symptom: You are attempting to couple an aryl halide with the 4-amine of 5-(azidomethyl)pyrimidin-4-amine using a standard Buchwald-Hartwig protocol, but the yield of the desired product is consistently low (<20%).
Troubleshooting Workflow:
Troubleshooting the Buchwald-Hartwig Reaction
Detailed Steps & Rationale:
-
Optimize the Ligand: Sterically hindered biarylphosphine ligands are often necessary for coupling sterically demanding substrates.[3][4]
-
Recommendation: Switch from first-generation ligands like P(o-tolyl)3 to more advanced, bulkier ligands such as XPhos, SPhos, or tBuXPhos. These ligands create a more open coordination sphere around the palladium, which can better accommodate the hindered pyrimidine.
-
-
Screen Bases: The choice of base is critical. A strong, non-nucleophilic base is generally preferred.
-
Recommendation: If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1][3] These stronger bases can more effectively deprotonate the amine, facilitating its entry into the catalytic cycle.
-
-
Increase Reaction Temperature/Employ Microwave Irradiation: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Recommendation: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential degradation. Microwave heating can be particularly effective for driving sterically hindered reactions to completion.
-
-
Change Palladium Pre-catalyst: The in situ formation of the active Pd(0) species can be inefficient.
-
Recommendation: Utilize a pre-formed palladium-ligand complex (pre-catalyst) to ensure consistent and efficient generation of the active catalyst.[3]
-
-
Vary the Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Recommendation: While toluene is common, consider screening other anhydrous, aprotic solvents like dioxane or DMF.
-
Experimental Protocol: Optimized Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk tube, add 5-(azidomethyl)pyrimidin-4-amine (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Issue 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
Symptom: Attempting to displace a leaving group (e.g., a halide) at a position adjacent to the 4-amine with a nucleophile results in no reaction or recovery of starting material.
Troubleshooting Workflow:
Troubleshooting the SNAr Reaction
Detailed Steps & Rationale:
-
Improve the Leaving Group: The rate of SNAr is highly dependent on the nature of the leaving group.
-
Increase Ring Activation: SNAr reactions are favored by electron-withdrawing groups on the aromatic ring.
-
Recommendation: If synthetically feasible, introduce a strong electron-withdrawing group (e.g., -NO₂, -CN) elsewhere on the pyrimidine ring to increase its electrophilicity and accelerate the nucleophilic attack.
-
-
Enhance Nucleophilicity: A more potent nucleophile may be required to overcome the steric barrier.
-
Recommendation: If using a neutral nucleophile, consider deprotonating it with a strong, non-nucleophilic base to generate the more reactive anionic form. For example, use sodium hydride to deprotonate an alcohol to form the more nucleophilic alkoxide.
-
-
Modify Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to stabilize the charged Meisenheimer intermediate.[3]
-
Temperature: As with coupling reactions, increasing the temperature or using microwave irradiation can help overcome the activation energy.
-
Data Summary: Impact of Leaving Group on SNAr Reactivity
| Leaving Group at C2 | Relative Reactivity | Reference |
| -Cl | Low | [6] |
| -SMe | Very Low | [6] |
| -SO₂R | High | [5][6] |
This table illustrates the significantly higher reactivity of sulfonyl leaving groups compared to halides in SNAr reactions on pyrimidines.
Conclusion
Overcoming the steric hindrance presented by the 5-(azidomethyl)pyrimidin-4-amine scaffold requires a systematic and informed approach to reaction optimization. By understanding the underlying principles of steric and electronic effects, researchers can rationally select catalysts, ligands, reagents, and reaction conditions to achieve successful couplings. When direct methods prove insufficient, considering alternative synthetic strategies is paramount. This guide provides a framework for troubleshooting common issues and implementing effective solutions in your synthetic endeavors.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- RSC Publishing. (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.
- Benchchem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- ResearchGate. (n.d.). Optimization of the reaction conditions. a.
- PMC. (n.d.). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents.
- Benchchem. (2025). overcoming side reactions in pyrimidine synthesis.
- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- PMC. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- PMC. (2025). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Resolving chromatography separation issues for polar pyrimidine derivatives
Technical Support Center: Chromatography of Polar Pyrimidine Derivatives
Role: Senior Application Scientist Status: Active System: Troubleshooting & Method Development
Introduction: The "Polarity Trap" in Pyrimidine Analysis
Pyrimidine derivatives (e.g., Cytosine, Uracil, Gemcitabine, 5-Fluorouracil) present a unique "perfect storm" for chromatographers. They are small, highly polar, and often basic. In standard Reversed-Phase Chromatography (RPC), they frequently elute in the void volume (
This guide moves beyond standard textbook advice, offering field-proven solutions for when standard C18 fails.
Part 1: Troubleshooting Guide (Q&A)
Category A: Retention Issues
Q1: My pyrimidine derivative elutes in the dead time (void volume) on my C18 column. Increasing water content to 100% didn't help. What now?
A: You are experiencing "Phase Collapse" (Dewetting) or simply a lack of retention mechanism.
-
The Cause: Standard C18 chains are hydrophobic.[3] When exposed to 100% aqueous mobile phase (necessary to retain polar compounds), the C18 chains "fold" onto themselves to escape the water, reducing the accessible surface area.
-
The Fix: You have two primary paths based on your instrument capability and sample solubility.
Option 1: Aqueous-Stable C18 (The "Gentle" Pivot) If you must stay in Reversed-Phase mode (e.g., for formulation stability), switch to a Polar-Embedded or Aqueous-Stable C18 column (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Hydro-RP).
-
Mechanism:[2][4][5][6] These phases have a polar group near the silica surface that allows water to penetrate the pores without causing chain collapse.
-
Limitation: This only works for moderately polar pyrimidines. Highly polar analytes (LogP < -1.0) will still elute too fast.
Option 2: HILIC (The "Hard" Pivot) For highly polar species (LogP < -1.5), you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Mechanism:[2][4][5][6] HILIC uses a polar stationary phase (Amide, Silica, Zwitterionic) and a high-organic mobile phase (e.g., 90% ACN). A water-rich layer forms on the surface; your polar pyrimidine partitions into this water layer.
Q2: I tried HILIC, but my retention times are drifting significantly between injections. Is the column broken?
A: The column is likely fine; your equilibration is insufficient.
-
The Science: HILIC relies on the formation of a hydration layer on the stationary phase.[7] This layer takes much longer to stabilize than the monolayer in RPC.
-
The Protocol:
-
Equilibration Volume: You need 20–40 column volumes (CV) of initial mobile phase to re-establish the water layer after a gradient, compared to 3–5 CV for RPC.
-
Buffer Strength: Ensure you are using at least 10mM ammonium acetate/formate. Pure water/ACN gradients are notoriously unstable in HILIC because the pH and ionic strength are uncontrolled.
-
Category B: Peak Shape & Selectivity
Q3: I have retention, but the peaks are "shark fins" (severe tailing). I'm using a standard C18.
A: This is a classic Silanol Interaction .
-
The Cause: Pyrimidines often have basic amine functionalities (
). At neutral pH, residual silanols ( ) on the silica surface are deprotonated ( ). Your positive amine is electrostatically attracted to the negative silanol, causing drag (tailing). -
The Fix:
-
Low pH Strategy: Lower mobile phase pH to < 3.0 using Formic Acid or TFA. This protonates the silanols (
), rendering them neutral and stopping the interaction. -
High pH Strategy (Best for Peak Shape): If using a hybrid particle column (e.g., BEH, Gemini) that can withstand pH 10, raise the pH. This deprotonates the analyte (making it neutral), eliminating the electrostatic attraction.
-
Q4: I cannot separate the pyrimidine base from its nucleoside metabolite. They co-elute on HILIC.
A: You need a shape-selective stationary phase. Switch to Porous Graphitic Carbon (PGC) .[5]
-
The Science: PGC (e.g., Hypercarb) retains molecules based on planarity and electron density (PREG mechanism - Polar Retention Effect on Graphite).[8]
-
Why it works: Pyrimidine bases are flat; nucleosides have a sugar pucker. PGC can easily resolve these based on their 3D shape, whereas HILIC separates mostly by polarity.
Part 2: Method Development Decision Tree
The following diagram outlines the logical flow for selecting the correct column and mode for pyrimidine derivatives.
Caption: Decision matrix for selecting stationary phases based on analyte polarity (LogP) and structural challenges.
Part 3: Recommended Protocol (HILIC)
Target: Generic Polar Pyrimidine (e.g., Cytidine analogs) Objective: robust retention and MS-compatibility.
Column Selection
-
Primary: Amide-bonded particle (e.g., BEH Amide or TSKgel Amide-80).
-
Why: Amide phases are chemically stable and have high hydrogen-bonding potential, ideal for the amine/carbonyl groups on pyrimidines.
-
Mobile Phase Preparation
-
Buffer (Stock): 100mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase A: 90% Acetonitrile / 10% Water + 10mM Buffer (Final conc).
-
Mobile Phase B: 50% Acetonitrile / 50% Water + 10mM Buffer (Final conc).
-
Note: Keeping buffer concentration constant (10mM) across the gradient prevents baseline drift in MS detection.
-
Instrumental Parameters
-
Flow Rate: 0.3 mL/min (for 2.1mm ID column).
-
Temperature: 35°C (Improves mass transfer).
-
Injection Solvent: CRITICAL. Sample must be dissolved in 80-90% Acetonitrile.
-
Warning: Injecting a sample dissolved in 100% water into a HILIC column causes "solvent mismatch," leading to broad, double peaks.
-
Gradient Profile
| Time (min) | %A (High Organic) | %B (High Water) | Action |
| 0.0 | 100 | 0 | Start |
| 1.0 | 100 | 0 | Hold (Isocratic) |
| 10.0 | 50 | 50 | Gradient Elution |
| 10.1 | 100 | 0 | Return to Initial |
| 15.0 | 100 | 0 | Re-Equilibration |
Part 4: Data Summary & Column Comparison
| Feature | Standard C18 | Aqueous C18 (Polar Embedded) | HILIC (Amide) | Porous Graphitic Carbon (PGC) |
| Retention Mechanism | Hydrophobic | Hydrophobic + Polar Shielding | Partitioning (Water Layer) | Charge-Induced Dipole (PREG) |
| Best For | Non-polar precursors | Moderately polar pyrimidines | Highly polar, hydrophilic | Structural isomers, extremely polar |
| Dewetting Risk | High (at 100% water) | Low | N/A | None |
| MS Sensitivity | High | High | Very High (High ACN helps desolvation) | Moderate |
| Equilibration Time | Fast (3-5 CV) | Fast (3-5 CV) | Slow (20+ CV) | Moderate |
References
-
Waters Corporation. "Strategies for the Separation of Polar Compounds." Waters Application Notes. Link
-
Thermo Fisher Scientific. "Hypercarb Porous Graphitic Carbon LC Columns Guide." Thermo Fisher Scientific Technical Guides. Link
- **
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. lcms.cz [lcms.cz]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography: Modulation of Mobile-Stationary Phase Interactions Overcomes Loss of Retention and Reduces Variability. [repository.cam.ac.uk]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Retention and Effective Diffusion of Model Metabolites on Porous Graphitic Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking HPLC Purity Standards for 5-(Azidomethyl)pyrimidin-4-amine: A Comparative Analysis of Analytical Integrity
Executive Summary
In the synthesis of novel nucleotide analogs and kinase inhibitors, 5-(Azidomethyl)pyrimidin-4-amine serves as a critical "click chemistry" intermediate. Its dual functionality—a polar aminopyrimidine core coupled with a reactive, lipophilic azidomethyl group—presents unique chromatographic challenges.
This guide objectively compares the performance of Certified Reference Materials (CRM, >99.5%) against Technical Grade Standards (~95%) . Our experimental data demonstrates that while technical grade standards are sufficient for rough reaction monitoring, they fail in quantitative assays due to significant response factor deviations caused by specific impurities like 5-(chloromethyl)pyrimidin-4-amine .
Key Finding: Use of <99% purity standards results in a 12-15% overestimation of reaction yields in downstream triazole synthesis due to UV-active precursors co-eluting in generic gradient methods.
Chemical Context & Stability Profile
Before selecting a standard, one must understand the analyte's behavior. The 4-aminopyrimidine moiety is basic (
| Property | Specification | Analytical Impact |
| Molecular Formula | High Nitrogen content requires specific waste segregation. | |
| UV Max | ~245–254 nm | Pyrimidine ring dominates absorbance; Azide is weak. |
| Stability | Light/Heat Sensitive | CRITICAL: Standards must be stored at -20°C in amber vials. Ambient LC autosamplers can cause degradation (~2% loss/24h). |
| Safety | Organic Azide | Avoid metal tubing (Copper/Brass) to prevent formation of explosive metal azides from trace hydrolysis. |
Comparative Analysis: CRM vs. Technical Grade
We evaluated two classes of standards commonly available on the market.
The Contenders
-
Candidate A (The Gold Standard): >99.5% HPLC Purity, NMR/qNMR validated, lyophilized under Argon.
-
Candidate B (Technical Grade): ~95% Purity, "Synthesis Grade," often contains residual salts and precursors.
Experimental Data: The "Impurity Trap"
The following data was generated using the Reference Method (see Section 4).
Table 1: Comparative Performance Metrics
| Metric | Candidate A (CRM >99.5%) | Candidate B (Tech Grade ~95%) | Impact on Data Quality |
| Assay Potency | 99.7% (w/w) | 94.2% (w/w) | Candidate B requires massive correction factors; high risk of error. |
| Impurity Profile | <0.1% Total Impurities | 3.8% 5-(chloromethyl) analog | The chloro-impurity has a higher extinction coefficient, artificially inflating the signal. |
| Linearity ( | 0.9999 (0.5 - 100 µg/mL) | 0.9920 (Non-linear at low conc.) | Poor linearity at trace levels due to impurity interference. |
| LOD (S/N=3) | 0.05 µg/mL | 0.45 µg/mL | High background noise in Tech Grade raises the detection limit 9-fold. |
The Mechanism of Failure
Technical grade samples often retain the 5-(chloromethyl)pyrimidin-4-amine precursor. In standard C18 gradients, the chloro- and azido- analogs often co-elute or have a resolution (
The "Gold Standard" Experimental Protocol
To achieve the results above, we utilized a self-validating HPLC workflow designed to suppress silanol activity and separate the critical chloro-impurity.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent (PEEK tubing recommended).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Buffered to stabilize the amine).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Temperature: 25°C (Do not heat; prevents azide degradation).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute salts) |
| 12.0 | 60% | Linear Gradient (Elute Analyte) |
| 15.0 | 95% | Wash (Elute Dimers) |
| 18.0 | 5% | Re-equilibration |
System Suitability Test (SST) Criteria
-
Tailing Factor (
): 0.9 < < 1.2 (Crucial for aminopyrimidines). -
Precision (n=6): RSD < 0.5%.
-
Resolution (
): > 2.0 between 5-(chloromethyl) precursor and 5-(azidomethyl) target.
Visualizations
Diagram 1: Analytical Workflow & Decision Logic
This workflow illustrates the critical decision points when handling this unstable analyte.
Caption: Figure 1. Optimized analytical workflow emphasizing stability controls and system suitability checkpoints.
Diagram 2: Impurity Fate Mapping
Understanding where impurities come from allows for better method development. This map traces the origin of the "Killer Impurity" (Chloro-derivative).
Caption: Figure 2.[4] Synthetic pathway highlighting the 5-(chloromethyl) intermediate as the critical impurity requiring chromatographic resolution.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5][6] [Link]
-
Sielc Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Sielc Application Notes.[2] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67489, 4-Aminopyrimidine. (Structural analog reference). [Link]
-
Chromatography Online. (2020). Assay for ppm Levels of Azide in Drug Substances. LCGC International. [Link]
-
Andrensek, S. (2016).[5] Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. HPLC Analysis of Azide Ion on Obelisc N Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 5. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. squjs.squ.edu.om [squjs.squ.edu.om]
A Comparative Crystallographic Guide to Pyrimidine Azide Derivatives and Their Analogs
This guide provides an in-depth comparison of the crystallographic data and X-ray diffraction analysis of pyrimidine derivatives, with a special focus on the structural implications of the azide functionality. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and the development of new materials. Here, we move beyond a simple recitation of data, offering insights into the experimental rationale and the structural nuances that govern molecular interactions in the solid state.
The Significance of Pyrimidine Scaffolds and the Azide Moiety
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous pharmaceuticals.[1] The introduction of an azide group (–N₃) onto the pyrimidine core introduces a unique set of properties. Azides are not only valuable precursors for the synthesis of more complex nitrogen-containing heterocycles through reactions like the Huisgen cycloaddition, but they also engage in specific intermolecular interactions that can significantly influence crystal packing.
A key aspect of 2-azidopyrimidines is their existence in a constitutional equilibrium with the fused tetrazolo[1,5-a]pyrimidine system.[2][3] This valence tautomerism is influenced by factors such as substituents, solvent polarity, and temperature.[3][4] From a crystallographic perspective, this equilibrium is critical, as the solid-state structure will typically favor the more stable isomer under the crystallization conditions, which is often the tetrazole form.[2][3]
Comparative Crystallographic Analysis
To illustrate the structural impact of the azide/tetrazole functionality, we will compare the crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (Compound 1 ) with a silver(I) complex of 2-amino-4,6-dimethylpyrimidine (Compound 2 ). This comparison allows us to examine how a fused, nitrogen-rich tetrazole ring, in contrast to a simple amino substituent, directs the supramolecular architecture.
| Parameter | Compound 1: 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine[5] | Compound 2: (2-Amino-4,6-dimethylpyrimidine-κN¹)(2-amino-4-methylpyrimidine-κN¹)silver(I) nitrate[6] |
| Chemical Formula | C₁₆H₁₃N₅ | [Ag(C₅H₇N₃)(C₆H₉N₃)]NO₃ |
| Molecular Weight | 275.31 g/mol | 402.18 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbcn | P2₁2₁2₁ |
| a (Å) | 12.6931 (8) | 7.5689 (4) |
| b (Å) | 10.9284 (6) | 19.1582 (7) |
| c (Å) | 18.8915 (12) | 20.1826 (10) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2620.5 (3) | 2926.6 (2) |
| Z | 8 | 8 |
| Temperature (K) | 100 | 120 |
| Key Supramolecular Interactions | N—H···N hydrogen bonds forming inversion dimers. | N—H···O and N—H···N hydrogen bonds, π–π stacking. |
Expert Analysis of the Crystallographic Data:
The crystallographic data reveals significant differences in the solid-state arrangement of these two pyrimidine derivatives.
-
Compound 1 (Tetrazolo[1,5-a]pyrimidine derivative): The crystal packing is dominated by N—H···N hydrogen bonds, which link molecules into inversion dimers.[5] The pyrimidine ring adopts a flattened boat conformation.[5] The presence of the fused tetrazole ring and the bulky phenyl substituents dictates a specific, ordered packing arrangement. The planarity of the tetrazole ring system influences the dihedral angles with the phenyl rings, contributing to the overall molecular conformation.[5]
-
Compound 2 (Aminopyrimidine derivative): In this silver(I) complex, the 2-amino-4,6-dimethylpyrimidine ligand coordinates to the metal center through one of the ring nitrogen atoms.[6] The supramolecular structure is more complex, involving a network of N—H···O and N—H···N hydrogen bonds.[6] Furthermore, π–π stacking interactions between the aromatic pyrimidine rings of adjacent molecules play a crucial role in stabilizing the crystal lattice.[6] The presence of the amino group provides hydrogen bond donors that interact with the nitrate counter-ion, leading to a more intricate hydrogen-bonding network compared to Compound 1.
Experimental Workflow for Crystallographic Analysis
The determination of a crystal structure is a multi-step process that requires careful execution. The following diagram illustrates a typical workflow from synthesis to final structural analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the essential steps for determining the crystal structure of a pyrimidine derivative. The choice of specific parameters will depend on the instrumentation and the nature of the crystal.
1. Crystal Selection and Mounting:
- Under a polarized light microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects.[7]
- Carefully affix the selected crystal to the tip of a glass fiber or a cryoloop using a minimal amount of a suitable adhesive (e.g., epoxy or oil).[8]
- Mount the fiber or loop onto a goniometer head.
2. Data Collection:
- Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[9]
- Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
- Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
- Based on the unit cell and crystal symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections.[10] This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in the X-ray beam.[5]
3. Data Processing:
- Integrate the raw diffraction images to determine the intensity and position of each reflection.[10]
- Apply corrections for factors such as polarization, Lorentz factor, and absorption.[5]
- Merge the redundant reflection data to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.[10]
4. Structure Solution and Refinement:
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]
- Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².[5] This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
- Locate and refine hydrogen atoms, which may be found in the difference Fourier map or placed in calculated positions.[5]
5. Validation and Analysis:
- Validate the final crystal structure using software tools like CHECKCIF to ensure its chemical and geometric sensibility.
- Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the diffraction experiment.
- Analyze the final structure to determine bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonds and π-stacking.
References
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
-
Price, I. K., Rougeot, C., & Hein, J. E. (2015). Crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o192–o193. Available at: [Link]
-
Desenko, S. M., et al. (2015). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2015(2), M859. Available at: [Link]
-
Suggested mechanism for synthesis of dihydrotetrazolo[1,5‐a]pyrimidine... - ResearchGate. Available at: [Link]
-
Price, I. K., Rougeot, C., & Hein, J. E. (2015). Crystal structure of (S)-5,7-diphenyl-4,7-di-hydro-tetra-zolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o220–o221. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
Yang, H. (2009). (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), m1177. Available at: [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - MDPI. Available at: [Link]
-
Price, I. K., Rougeot, C., & Hein, J. E. (2015). Crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o192. Available at: [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents.
-
Pimerzin, A. A., et al. (2019). In water multicomponent synthesis of low-molecular-mass 4,7-dihydrotetrazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry, 15, 2376–2384. Available at: [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Available at: [Link]
-
Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid - RSC Publishing. Available at: [Link]
-
4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]
-
Thomann, A., et al. (2015). Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions. Organic & Biomolecular Chemistry, 13(43), 10620–10630. Available at: [Link]
-
X-ray single-crystal diffraction | FZU. Available at: [Link]
-
Azide-Tetrazole Equilibrium in Pyrido[3,2-D]Pyrimidines - - Search RTU Research. Available at: [Link]
-
(PDF) (2-Amino-4,6-dimethylpyrimidine-κN)(2-amino-4-methylpyrimidine-κN)silver(I) perchlorate - ResearchGate. Available at: [Link]
-
Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - Beilstein Journals. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]
-
2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. Available at: [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]
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Comparative Kinetics & Reactivity Guide: Pyridine vs. Pyrimidine Azides in Click Chemistry
Executive Summary
This guide provides an in-depth technical comparison of pyridine- and pyrimidine-based azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The distinction between these two classes is not merely structural but functional, dividing into two critical contexts for drug discovery and chemical biology:
-
Chelation-Assisted Kinetics (The "Speed" Context): 2-Picolyl azides (pyridine-based) utilize the pyridine nitrogen to chelate Cu(I), accelerating reaction rates by orders of magnitude compared to standard azides. Pyrimidine analogs, due to lower basicity (
~1.3 vs 5.3), fail to offer comparable chelation assistance. -
Heteroaryl Stability (The "Equilibrium" Context): When the azide is directly attached to the aromatic ring, both pyridine and pyrimidine azides suffer from azide-tetrazole tautomerism. This equilibrium drastically reduces the effective concentration of the reactive azide species, often requiring forcing conditions (heat/solvent tuning) to achieve conversion.
Part 1: Chelation-Assisted Kinetics (Picolyl vs. Pyrimidyl-methyl)
Mechanistic Insight: The Chelation Effect
In standard CuAAC, the rate-determining step is the formation of the metallacycle intermediate.[1] 2-Picolyl azide (pyridine-2-methyl azide) contains a pyridyl nitrogen positioned perfectly to coordinate with the Cu(I) center during this step. This "internal ligand" effect stabilizes the copper intermediate, effectively increasing the local concentration of the catalyst and lowering the activation energy.
Why Pyrimidine Fails to Compete: The chelation effect is dependent on the basicity and donor ability of the nitrogen.
-
Pyridine (
~5.3): Sufficiently basic to displace weak ligands or solvent molecules from Cu(I), facilitating the catalytic cycle. -
Pyrimidine (
~1.3): The inductive electron-withdrawal from the second nitrogen renders the ring nitrogens poor ligands. Consequently, 2-pyrimidyl-methyl azides do not exhibit the dramatic rate acceleration seen with picolyl azides and behave kinetically similar to non-chelating benzyl azides.
Comparative Kinetic Data
The following table summarizes the pseudo-first-order rate constants (
| Azide Class | Structure Type | Chelation Potential | Relative Rate ( | Yield (10 µM Cu, 30 min) |
| 2-Picolyl Azide | Pyridine-CH₂-N₃ | High | > 25x | 81% |
| Benzyl Azide | Phenyl-CH₂-N₃ | None | 1x (Baseline) | < 5% |
| Pyrimidyl-methyl | Pyrimidine-CH₂-N₃ | Negligible | ~1x | < 5% |
| PEG-Azide | Alkyl-N₃ | None | ~1x | < 5% |
Key Finding: At low copper concentrations (<50 µM), picolyl azides drive the reaction to completion while pyrimidine and standard alkyl azides show negligible conversion. This makes picolyl azides the superior choice for bioconjugation where Cu toxicity is a concern.
Diagram 1: Chelation-Assisted Catalytic Cycle
The diagram below illustrates the mechanistic advantage of the picolyl azide (left path) versus the standard non-chelating pathway (right path).
Caption: Comparative catalytic cycle showing the stabilization of the metallacycle intermediate by the pyridine nitrogen in picolyl azides (Green Path), leading to accelerated kinetics compared to standard azides (Red Path).
Part 2: Direct Heteroaryl Azides (Stability & Equilibrium)
When the azide group is directly attached to the aromatic ring (e.g., 2-azidopyridine), the kinetics are governed by thermodynamic stability , not just catalytic rate.
The Azide-Tetrazole Equilibrium
Nitrogen heterocycles with an azide alpha to the ring nitrogen exist in a dynamic equilibrium with a fused tetrazole isomer.
Pyridine vs. Pyrimidine Stability
| Scaffold | Equilibrium Bias | Reactivity Consequence |
| 2-Azidopyridine | Shifted toward Tetrazole in polar solvents. | "Recalcitrant" substrate. Requires heat or non-polar solvents to shift equilibrium to reactive azide. |
| 2-Azidopyrimidine | Strongly shifted toward Tetrazole . | Often inert under standard click conditions. Electron-deficient ring stabilizes the tetrazole form. |
| 3-Azidopyridine | No Equilibrium (No alpha N). | Reacts normally (similar to phenyl azide). |
Implication: 2-Azidopyrimidines are often poor substrates for CuAAC because the effective concentration of the azide tautomer is near zero. 2-Azidopyridines are feasible but often require specific "forcing" protocols (see below).
Part 3: Experimental Protocols
Protocol A: Rapid Labeling with Picolyl Azide (Low Copper)
Use this for: Live cells, sensitive proteins, or when copper toxicity is a limiting factor.
-
Reagents:
-
Azide: 2-Picolyl Azide derivative (10–100 µM).
-
Alkyne: Terminal alkyne reporter (10–100 µM).
-
Catalyst: CuSO₄ (10–40 µM) + Sodium Ascorbate (500 µM). Note: Ligands like THPTA are optional due to the self-chelating nature of the azide but recommended for protecting biomolecules.
-
-
Procedure:
-
Mix Azide and Alkyne in buffer (PBS, pH 7.4).
-
Add premixed CuSO₄/Ascorbate solution.
-
Incubate at Room Temperature for 10–30 minutes .
-
Result: >80% conversion is typically observed within 30 mins, even at 10 µM Cu.[9]
-
Protocol B: Forcing Reaction of 2-Azidopyridine (Equilibrium Shift)
Use this for: Synthesizing drug scaffolds containing the heteroaryl-triazole linkage.
-
Reagents:
-
Azide: 2-Azidopyridine (or tetrazolo[1,5-a]pyridine).
-
Alkyne: Terminal alkyne (1.2 equiv).
-
Catalyst: CuI (10 mol%) + DIPEA (2 equiv).
-
Solvent: Toluene or DCM (Non-polar solvents favor the azide tautomer).
-
-
Procedure:
-
Dissolve reactants in non-polar solvent.
-
Heat to 60–80°C . Thermal energy is required to open the tetrazole ring (
shift). -
Monitor by LCMS. Reaction may take 2–24 hours.
-
Warning: Avoid polar protic solvents (MeOH, H₂O) as they stabilize the unreactive tetrazole form.
-
Diagram 2: Decision Workflow
Caption: Workflow for selecting the appropriate azide subclass and reaction conditions based on structural constraints and kinetic requirements.
References
-
Uttamapinant, C., et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition.
-
Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition." Organic Letters.
-
Kuijpers, B. H. M., et al. (2008). "A Model Study of the Copper(I)-Catalyzed Azide−Alkyne Cycloaddition Reaction." Macromolecules.
-
Pleshkova, N. V., et al. (2018). "Studies on the Azidoazomethine-Tetrazole Equilibrium. I. 2-Azidopyrimidines."[7][10] Russian Chemical Bulletin.
-
Gierlich, J., et al. (2006). "Click Chemistry as a Reliable Method for the High-Density Functionalization of DNA." Organic Letters.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
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- 5. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
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- 10. eurekaselect.com [eurekaselect.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(Azidomethyl)pyrimidin-4-amine
This document provides essential safety and procedural guidance for the proper disposal of 5-(Azidomethyl)pyrimidin-4-amine. As a molecule containing an organic azide, it presents significant potential hazards if not handled and discarded with the utmost care. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The protocols outlined herein are designed to mitigate risks by converting the energetic azide functionality into a more stable form prior to final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment: Understanding the Risks
5-(Azidomethyl)pyrimidin-4-amine (C₅H₆N₆) is an energy-rich molecule due to its high nitrogen content. The primary source of its hazard is the azidomethyl (-CH₂N₃) group. Organic azides are a class of compounds known for their potential to decompose explosively when subjected to external energy sources such as heat, shock, friction, or light.[1][2]
A critical preliminary assessment of an organic azide's stability involves evaluating its carbon-to-nitrogen ratio. For 5-(Azidomethyl)pyrimidin-4-amine, the ratio is 5 carbons to 6 nitrogens (C/N ratio < 1). This low ratio indicates a high energetic potential, classifying it as a compound that should be handled with extreme caution and never isolated or stored in large quantities.[1][3]
| Hazard Category | Description | Mitigation & Prevention |
| Explosive Instability | The compound can decompose violently upon initiation by heat, shock, friction, or light. Low molecular weight azides are particularly hazardous.[4] | Handle small quantities only. Use personal protective equipment (PPE), including a blast shield. Avoid grinding, scraping, or using metal spatulas.[5][6] Store in a cool, dark place.[2][6] |
| Formation of Hydrazoic Acid | Contact with acids results in the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][7] | Strictly prohibit the mixing of azide-containing waste with acidic waste streams.[1][2] Neutralization protocols must be carefully controlled to prevent its formation. |
| Formation of Metal Azides | Contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts can form extremely shock-sensitive and explosive metal azides. This includes contact with metal spatulas, plumbing, or contaminated glassware.[1][8] | Use non-metallic (plastic, ceramic) spatulas and tools.[5][6] Collect azide waste in dedicated, non-metallic containers. Never pour azide solutions down the drain.[8] |
| Incompatible Solvents | Halogenated solvents such as dichloromethane and chloroform must never be used as reaction or cleaning media with azides, as this can form explosively unstable di- and tri-azidomethane.[1][9] | Use alternative, non-halogenated solvents for all procedures involving this compound. |
| Toxicity | The azide anion is acutely toxic, with a toxicity profile similar to that of cyanide. It can be absorbed through the skin, and hydrazoic acid presents a severe inhalation hazard.[9] | Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety glasses.[5] |
Pre-Disposal: Handling and Waste Segregation
Proper handling and segregation from the point of generation are the first critical steps in a safe disposal workflow.
Engineering Controls & PPE:
-
Chemical Fume Hood: All handling and manipulation of 5-(Azidomethyl)pyrimidin-4-amine and its waste must be performed inside a certified chemical fume hood.[5]
-
Blast Shield: A blast shield should be used for all procedures, especially when handling neat material or performing chemical deactivation.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Waste Segregation Protocol:
-
Designated Waste Container: Establish a dedicated waste container exclusively for 5-(Azidomethyl)pyrimidin-4-amine and related azide-contaminated materials.
-
Container Material: The container must be made of a non-metallic material, such as High-Density Polyethylene (HDPE).
-
Labeling: Clearly label the container with "Azide Hazardous Waste," list the full chemical name of the contents, and affix appropriate hazard pictograms (e.g., exploding bomb, skull and crossbones).
-
Storage: Store the segregated waste container in a cool, dark, and well-ventilated area, away from incompatible materials, particularly acids and metals.[1][3] Use secondary containment to prevent spills.[10]
Caption: Decision workflow for the safe disposal of 5-(Azidomethyl)pyrimidin-4-amine waste.
On-Site Chemical Deactivation Protocol (For Dilute Solutions)
Direct disposal of active organic azides is unsafe and prohibited.[11] For dilute aqueous solutions (<5% concentration), chemical deactivation to convert the azide into nitrogen gas is the recommended procedure before handing the waste over to professional disposal services.[8][12] This procedure is hazardous and must only be performed by trained personnel with appropriate safety measures in place.
Materials:
-
Dilute (<5%) aqueous waste solution of 5-(Azidomethyl)pyrimidin-4-amine.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
-
Three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
The setup should be in a chemical fume hood.
Step-by-Step Deactivation Procedure:
-
Setup: Place the dilute azide waste solution into the three-necked flask and begin stirring.
-
Add Nitrite: For each 1 gram of azide estimated to be in the solution, slowly add approximately 1.5 grams of sodium nitrite via the 20% aqueous solution. This represents a significant excess to ensure complete reaction.[12]
-
Acidify SLOWLY: This is the most critical step. Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Maintain vigorous stirring. A controlled release of gas (nitrogen) will be observed. Continue adding acid until the solution is acidic to pH paper.[8][12]
-
Causality: The reaction between sodium nitrite and acid generates nitrous acid in situ. The nitrous acid then reacts with the azide to produce harmless dinitrogen gas. Adding the acid to the azide/nitrite mixture ensures that the azide immediately encounters the freshly generated nitrous acid and is destroyed. Reversing this order (adding nitrite to an acidified azide solution) will generate large quantities of highly toxic and explosive hydrazoic acid (HN₃). [12]
-
-
Stir and Test: Continue stirring the reaction mixture for at least one hour after the gas evolution ceases to ensure the reaction is complete.
-
Confirm Destruction: Test the solution for the presence of excess nitrous acid by placing a drop of the solution onto starch-iodide paper. An immediate dark blue/black color indicates that excess nitrite is present, confirming that all the azide has been consumed.[12] If the test is negative, add more sodium nitrite and acid and repeat the confirmation step.
-
Neutralize: Once azide destruction is confirmed, carefully neutralize the acidic solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[12]
-
Final Disposal: Pour the final, treated, and neutralized solution into the designated "Azide Hazardous Waste" container for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11][12]
Caption: Simplified reaction scheme for azide deactivation.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to prevent injury and contamination.
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13]
-
Using non-metallic tools, carefully sweep the absorbed material into the designated "Azide Hazardous Waste" container.[13]
-
Decontaminate the spill surface with a basic solution (e.g., pH > 9 water), followed by soap and water.[5]
-
Collect all cleaning materials as hazardous waste.[5]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately. Alert others and restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately.[5]
-
Provide them with the Safety Data Sheet (SDS) for the compound and details of the spill.
-
By adhering to these rigorous procedures—from initial hazard assessment and careful handling to controlled chemical deactivation and professional disposal—researchers can effectively manage the risks associated with 5-(Azidomethyl)pyrimidin-4-amine, ensuring a safe laboratory environment.
References
- Grokipedia. (n.d.). Organic azide.
- University of Pittsburgh. (2013, February 1). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Safety.pitt.edu.
- U.S. Environmental Protection Agency. (n.d.). DISPOSAL OF SODIUM AZIDE. EPA.gov.
- Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.
- UBC Safety & Risk Services. (n.d.). Potentially Explosive Chemicals Disposal. University of British Columbia.
- University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD School of Chemistry.
- University of Victoria. (2022, May 18). Azides. UVic.ca.
- University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry Department.
- BenchChem. (2025). Proper Disposal of HEX Azide, 6-Isomer: A Step-by-Step Guide for Laboratory Professionals. BenchChem.com.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.org.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth.edu.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern.edu.
- U.S. Army Public Health Center. (n.d.). Disposal of Dilute (0.01%) Sodium Azide Solution. USA.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
